Trioctyltin azide
Description
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Structure
2D Structure
Properties
CAS No. |
154704-56-0 |
|---|---|
Molecular Formula |
C24H51N3Sn |
Molecular Weight |
500.4 g/mol |
IUPAC Name |
azido(trioctyl)stannane |
InChI |
InChI=1S/3C8H17.N3.Sn/c3*1-3-5-7-8-6-4-2;1-3-2;/h3*1,3-8H2,2H3;;/q;;;-1;+1 |
InChI Key |
FKMSGYMTUXZJQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)N=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Trioctyltin Azide from Trioctyltin Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trioctyltin azide from its precursor, trioctyltin chloride. The information presented herein is curated for professionals in the fields of chemical research and drug development who require a reliable and detailed protocol for the preparation of this important organotin reagent. This compound serves as a less toxic alternative to tributyltin azide in various synthetic applications, most notably in the construction of tetrazole rings, which are key moieties in several pharmaceutical compounds.[1]
Reaction Principle
The synthesis of this compound from trioctyltin chloride is a classic example of a salt metathesis reaction. In this nucleophilic substitution, the chloride ligand on the trioctyltin moiety is displaced by the azide anion from an inorganic azide salt, typically sodium azide. The reaction is driven by the precipitation of the inorganic salt byproduct (sodium chloride) in the reaction medium, shifting the equilibrium towards the formation of the desired organotin azide.
Experimental Protocol
The following experimental protocol is adapted from established patent literature, providing a robust and reproducible method for the synthesis of this compound.[2][3]
Materials:
-
Trioctyltin chloride (C₂₄H₅₁ClSn)
-
Sodium azide (NaN₃)
-
Deionized water
-
Methylene chloride (CH₂Cl₂)
-
10% Aqueous sodium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Reaction flask equipped with a magnetic stirrer and dropping funnel
-
Cooling bath (ice-water or cryocooler)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Azide Solution: In a suitable reaction flask, dissolve 10.19 g of sodium azide in 30 ml of deionized water.
-
Reaction Setup: Cool the sodium azide solution to 8°C using a cooling bath.
-
Addition of Trioctyltin Chloride: While maintaining the temperature at 8°C, add 50.0 g of trioctyltin chloride dropwise to the stirred sodium azide solution over a period of 10 minutes.
-
Reaction: Continue stirring the mixture at 8°C for 2 hours.
-
Workup - Extraction: After the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous phase with 88 ml of methylene chloride. Separate the organic layer and perform a second extraction of the aqueous layer with an additional 25 ml of methylene chloride.
-
Workup - Washing: Combine the organic extracts and wash with 25 ml of a 10% aqueous sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Trioctyltin Chloride | 50.0 g | [2] |
| Sodium Azide | 10.19 g | [2] |
| Reaction Conditions | ||
| Solvent | Water | [2] |
| Temperature | 8 °C | [2] |
| Reaction Time | 2 hours | [2] |
| Product | ||
| Yield | 50.05 g | [2] |
| Spectroscopic Data | ||
| Infrared (IR) Spectrum (film) | 2924, 2856, 2080, 1466 cm⁻¹ | [2] |
| Calculated Properties | ||
| Molecular Weight | 502.4 g/mol |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Toxicity: Organotin compounds are toxic.[1] Trioctyltin chloride and this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood.
-
Azide Hazard: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
This guide provides a detailed and actionable protocol for the synthesis of this compound. By following these procedures and adhering to safety precautions, researchers can confidently prepare this valuable reagent for their synthetic needs.
References
Trioctyltin Azide: A Technical Guide for Researchers
An in-depth examination of the synthesis, properties, and applications of trioctyltin azide, a versatile reagent in organic synthesis, particularly for the formation of tetrazole heterocycles.
Abstract
This compound is an organotin compound that serves as a less toxic alternative to other trialkyltin azides, such as tributyltin azide, in various chemical transformations. This guide provides a comprehensive overview of its chemical properties, including its Chemical Abstracts Service (CAS) number and molecular formula. Detailed experimental protocols for its synthesis and its primary application in the [3+2] cycloaddition reaction with nitriles to form tetrazoles are presented. Toxicological data is also summarized. This document is intended for researchers, scientists, and drug development professionals who are interested in the use of organotin reagents for the synthesis of complex organic molecules.
Chemical and Physical Properties
This compound is an organometallic compound featuring a tin atom covalently bonded to three octyl chains and an azide functional group.
| Property | Value | Source |
| CAS Number | 154704-56-0 | [1][2] |
| Molecular Formula | C24H51N3Sn | [2] |
| IUPAC Name | Azidotrioctylstannane | [1] |
Synthesis of this compound
This compound can be synthesized from the reaction of trioctyltin chloride with sodium azide. A general laboratory-scale procedure is detailed below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the procedure described in patent literature.[3]
Materials:
-
Trioctyltin chloride
-
Sodium azide
-
Deionized water
-
Methylene chloride (Dichloromethane)
-
10% aqueous sodium chloride solution
Procedure:
-
Dissolve sodium azide in deionized water in a reaction vessel equipped with a stirrer and cooling capabilities.
-
Cool the sodium azide solution to approximately 8°C.
-
Add trioctyltin chloride dropwise to the cooled solution over a period of 10 minutes while maintaining the temperature.
-
Stir the reaction mixture at the same temperature for 2 hours.
-
After the reaction is complete, perform a liquid-liquid extraction with methylene chloride.
-
Separate the organic layer and wash it with a 10% aqueous sodium chloride solution.
-
Concentrate the organic phase under reduced pressure to yield this compound.
Infrared Spectroscopy Data: The product can be characterized by infrared spectroscopy, with characteristic peaks observed at approximately 2924, 2856, 2080, and 1466 cm⁻¹.[3]
References
An In-depth Technical Guide on the Solubility and Stability of Trioctyltin Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of trioctyltin azide. The information is compiled from various sources to assist researchers and professionals in the safe handling, storage, and application of this organotin compound.
Chemical Properties
This compound is an organotin compound with the chemical formula (C₈H₁₇)₃SnN₃. It is recognized as a less explosive and less toxic alternative to lower alkyltin azides, such as tributyltin azide, making it a more suitable reagent for industrial-scale applications.[1][2][3] It possesses a low vapor pressure and is substantially odorless, which are advantageous properties for laboratory and manufacturing settings.[1][4]
| Property | Value/Description | Source |
| Molecular Formula | C₂₄H₅₁N₃Sn | - |
| Appearance | Likely an oil or solid | [3] |
| Odor | Substantially odorless | [1][4] |
| Vapor Pressure | Low | [4] |
Solubility Data
Qualitative Solubility:
-
Liposolubility: this compound is described as having a higher liposolubility compared to tri-lower alkyl tin compounds.[5]
-
Water Solubility: The synthesis of this compound involves its formation in an aqueous medium followed by extraction with an organic solvent, indicating poor solubility in water.[5]
-
Organic Solvent Solubility:
-
Methylene Chloride: Used for extraction during its synthesis, suggesting good solubility.[5]
-
Toluene: Utilized as a reaction solvent in applications of this compound, indicating solubility.[5]
-
Diethyl Ether: Mentioned as a suitable solvent for the synthesis of tri-higher alkyltin azides.[1][4]
-
Chloroform: The related compound, trioctyltin chloride, is sparingly soluble in chloroform.
-
Based on its chemical structure (long alkyl chains), this compound is expected to be soluble in non-polar organic solvents such as hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform), and poorly soluble in polar solvents like water and lower alcohols.
Stability Profile
The stability of this compound is a critical consideration for its safe handling and storage.
Thermal Stability:
| Parameter | Value | Method | Source |
| Exothermic Decomposition Temperature | 303°C | Differential Scanning Calorimetry | [1] |
This indicates that this compound is thermally stable at typical laboratory and reaction temperatures but will decompose exothermically at elevated temperatures.
Chemical Stability:
-
Air and Moisture: The carbon-tin bond in organotin compounds is generally stable in the presence of air and moisture.
-
Acidic Conditions: this compound is unstable in acidic conditions. Reaction with acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[4] A controlled decomposition can be achieved by acidifying a mixture containing the azide to a pH of 1-3 in the presence of a nitrite salt (e.g., sodium nitrite) at a temperature between 5°C and 40°C.[4]
-
Basic Conditions: While specific data for this compound is unavailable, the C-Sn bond in organotin compounds can be cleaved by alkali.
-
General for Organic Azides: The stability of organic azides is often correlated with their carbon-to-nitrogen ratio. With a C/N ratio of 8 (24 carbons to 3 nitrogens), this compound is considered to be a relatively stable organic azide.[6]
Photochemical Stability:
-
Organotin compounds can undergo photodegradation upon exposure to UV light.[2][7] Studies on tributyltin have shown that it degrades in water under UV irradiation, a process that can be accelerated by photocatalysts.[8] It is therefore recommended to store this compound protected from light.
Storage Recommendations:
Based on the available stability data, this compound should be stored in a cool, dry, and dark place, away from heat, sources of ignition, and incompatible materials such as strong acids and oxidizing agents.[6]
Experimental Protocols
Synthesis of this compound:
This protocol is adapted from a patented procedure.[1][4]
-
Materials:
-
Trioctyltin chloride
-
Sodium azide (NaN₃)
-
Deionized water
-
Methylene chloride (CH₂Cl₂)
-
10% aqueous sodium chloride solution
-
-
Procedure:
-
Dissolve sodium azide (1.2 to 3 equivalents relative to trioctyltin chloride) in deionized water in a reaction vessel equipped with a stirrer and cooling system.
-
Cool the sodium azide solution to approximately 8°C.
-
Add trioctyltin chloride dropwise to the cooled sodium azide solution over a period of 10-15 minutes while maintaining the temperature at 8°C.
-
Stir the mixture at the same temperature for approximately 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with methylene chloride.
-
Wash the organic extract with a 10% aqueous sodium chloride solution.
-
Concentrate the organic phase under reduced pressure to yield this compound.
-
-
Characterization: The product can be characterized by Infrared (IR) spectroscopy, with characteristic azide stretching bands observed around 2080 cm⁻¹.[5]
Synthesis workflow for this compound.
General Protocol for Solubility Determination (Qualitative):
This is a general procedure that can be adapted for this compound.
-
Materials:
-
This compound
-
A range of solvents (e.g., water, ethanol, acetone, toluene, hexane, dichloromethane)
-
Small test tubes
-
Vortex mixer
-
-
Procedure:
-
Add approximately 20-30 mg of this compound to a small test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the mixture for the dissolution of the solid.
-
If the solid has dissolved, add another 0.5 mL of the solvent and repeat the process to assess if it remains soluble at a lower concentration.
-
If the solid has not dissolved, the compound can be classified as insoluble or sparingly soluble in that solvent at the tested concentration.
-
Record the observations for each solvent.
-
Logical Relationships and Pathways
Decomposition Pathway of Excess this compound:
In synthetic applications where this compound is used in excess, a specific workup procedure is required to safely neutralize the remaining azide. This prevents the formation of hazardous hydrazoic acid upon acidification.
Workflow for the safe decomposition of excess this compound.
This guide provides a summary of the currently available information on the solubility and stability of this compound. For any application, it is crucial to consult the most recent safety data sheets and perform a thorough risk assessment.
References
- 1. EP0578125B1 - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]
- 2. dvsb.ivl.se [dvsb.ivl.se]
- 3. Tributyltin azide - Wikipedia [en.wikipedia.org]
- 4. US5484955A - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]
- 5. agilent.com [agilent.com]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Organotin Release from Polyvinyl Chloride Microplastics and Concurrent Photodegradation in Water: Impacts from Salinity, Dissolved Organic Matter, and Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trioctyltin Azide: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trioctyltin azide, with the chemical formula (C₈H₁₇)₃SnN₃, is an organotin compound that has emerged as a valuable reagent in organic synthesis, particularly in the formation of tetrazole rings. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound. It is presented as a safer, less volatile, and less toxic alternative to its lower alkyl counterparts, such as tributyltin azide, making it more suitable for industrial-scale applications. This document includes detailed experimental protocols, summarized quantitative data, and graphical representations of its synthesis and application workflows.
Discovery and History
The specific first synthesis of this compound is not prominently documented in readily available academic literature. Its development appears to be a direct extension of the foundational research on organotin compounds conducted by G.J.M. van der Kerk and J.G.A. Luijten in the 1950s and 1960s. Their extensive work on the preparation and properties of various organotin compounds laid the groundwork for the synthesis of a wide range of trialkyltin halides and their derivatives.
The emergence of this compound in the patent literature highlights its importance as a solution to the safety and handling issues associated with smaller trialkyltin azides like tributyltin azide. Tributyltin azide is known for its high toxicity and penetrating odor, which pose significant risks in a laboratory and particularly in an industrial setting. In contrast, this compound is described as being sparingly toxic and substantially odorless, with a low vapor pressure, making it a safer and more manageable reagent.[1]
Physicochemical Properties
While specific quantitative data for this compound is not widely published in standard chemical databases, some key properties have been reported in patent literature. A comparative overview is provided below.
| Property | This compound | Tributyltin Azide (for comparison) | Trioctyltin Chloride (Precursor) |
| Molecular Formula | C₂₄H₅₁N₃Sn | C₁₂H₂₇N₃Sn | C₂₄H₅₁ClSn |
| Molecular Weight | 500.44 g/mol | 332.07 g/mol | 493.82 g/mol |
| Appearance | Not explicitly stated; likely an oil or solid | Colorless to light yellow liquid or white solid[2] | Oil |
| Odor | Substantially odorless[1] | Powerful, peculiar odor[2] | - |
| Toxicity (Oral LD₅₀, rat) | Sparingly toxic (precursor LD₅₀ > 4000 mg/kg)[1] | 400 mg/kg[2] | > 4000 mg/kg[1] |
| Exothermic Decomposition | 303°C[1] | 295°C[1] | - |
| Infrared (IR) Spectrum (film, cm⁻¹) | 2924, 2856, 2080, 1466[1] | - | - |
Synthesis of this compound
The primary method for synthesizing this compound is through the reaction of trioctyltin chloride with an alkali metal azide, such as sodium azide.
Synthesis Pathway
Caption: Reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from patent literature and provides a representative method for the synthesis of this compound.[1]
Materials:
-
Trioctyltin chloride (50.0 g)
-
Sodium azide (10.19 g)
-
Purified water (30 ml)
-
Methylene chloride (113 ml total)
-
10% aqueous sodium chloride solution (25 ml)
Procedure:
-
Dissolve 10.19 g of sodium azide in 30 ml of purified water in a suitable reaction vessel.
-
Cool the sodium azide solution to 8°C.
-
Add 50.0 g of trioctyltin chloride dropwise to the cooled solution over a period of 10 minutes while maintaining the temperature at 8°C.
-
Stir the mixture at 8°C for 2 hours.
-
After the reaction is complete, perform a liquid-liquid extraction with 88 ml of methylene chloride.
-
Separate the organic layer and extract the aqueous layer again with an additional 25 ml of methylene chloride.
-
Combine the organic extracts and wash with 25 ml of a 10% aqueous sodium chloride solution.
-
Concentrate the washed organic extract under reduced pressure to yield this compound (approximately 50.05 g).
Applications in Organic Synthesis
The primary application of this compound is as a reagent for the synthesis of tetrazoles from nitriles. This [3+2] cycloaddition reaction is a key step in the synthesis of various pharmaceuticals, particularly angiotensin II receptor blockers (ARBs) used to treat hypertension.
Tetrazole Synthesis Workflow
Caption: General workflow for the synthesis of tetrazoles.
Experimental Protocol for Tetrazole Synthesis
The following is a representative protocol for the synthesis of a tetrazole derivative using this compound, based on examples found in patent literature.[1]
Materials:
-
2-(4-methylphenyl)benzonitrile (4.85 g)
-
This compound (37.46 g)
-
Toluene (24 ml)
-
Ethanol
-
Sodium nitrite
-
Hydrochloric acid
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Combine 4.85 g of 2-(4-methylphenyl)benzonitrile, 37.46 g of this compound, and 24 ml of toluene in a reaction vessel.
-
Heat the mixture with stirring at 125°C for 8.5 hours.
-
After cooling, concentrate the reaction mixture.
-
To the residue, add 43 ml of ethanol and an aqueous solution of sodium nitrite (5.4 g in 21 ml of water).
-
Adjust the pH of the mixture to 3 with hydrochloric acid.
-
Add 10 ml of ethyl acetate and 30 ml of n-hexane.
-
Further adjust the pH to 1 with concentrated hydrochloric acid to precipitate the tetrazole product.
-
Isolate the product via filtration.
Safety and Handling
This compound is considered less toxic and has a lower vapor pressure than tributyltin azide, making it a safer alternative.[1] However, as with all organotin compounds and azides, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood.
-
Thermal Stability: While more stable than lower alkyltin azides, avoid excessive heating to prevent decomposition.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
This compound is a valuable and safer alternative to other trialkyltin azides for the synthesis of tetrazoles and potentially other nitrogen-containing heterocycles. Its reduced toxicity and lower volatility are significant advantages for both laboratory-scale research and industrial production. The synthetic protocols are straightforward, and the compound can be produced in high yield. For researchers and professionals in drug development, this compound represents an important tool in the synthesis of a wide range of bioactive molecules.
References
Theoretical studies on Trioctyltin azide reaction mechanisms
An In-depth Technical Guide on the Theoretical Studies of Trioctyltin Azide Reaction Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound ((C₈H₁₇)₃SnN₃) is an organotin compound that has garnered interest as a reagent in organic synthesis, particularly in the formation of tetrazoles. It serves as a less toxic alternative to the more commonly used tributyltin azide.[1] Understanding the reaction mechanisms of this compound is crucial for optimizing its application and for the rational design of new synthetic methodologies. This guide provides a comprehensive overview of the theoretical studies on the reaction mechanisms of trialkyltin azides, with a focus on this compound and its closely related analogue, tributyltin azide, for which more detailed computational data is available.
While direct theoretical studies specifically on this compound are limited in the current scientific literature, the reaction mechanisms can be inferred from studies on tributyltin azide due to their structural and chemical similarities. The primary difference lies in the length of the alkyl chains, which can influence the steric and electronic properties of the tin center.
Data Presentation
Table 1: Thermal Properties of this compound and Tributyltin Azide
| Compound | Exothermic Decomposition Temperature (°C) |
| This compound | 303[2] |
| Tributyltin Azide | 295[2] |
The higher decomposition temperature of this compound suggests slightly greater thermal stability compared to tributyltin azide.[2]
Reaction Mechanisms
The most well-documented reaction of trialkyltin azides is the [3+2] cycloaddition with nitriles to form 5-substituted-1H-tetrazoles. Theoretical studies, primarily using Density Functional Theory (DFT), have been conducted on the mechanism of this reaction with tributyltin azide, which serves as an excellent model for this compound.[3]
[3+2] Cycloaddition with Nitriles
The reaction of a trialkyltin azide with a nitrile is a key step in the synthesis of a wide range of tetrazole-containing compounds, which are important in medicinal chemistry.
Proposed Catalytic Cycle (based on Tributyltin Azide)
DFT calculations on the reaction of tributyltin azide with benzonitrile have elucidated a plausible catalytic cycle.[3] This mechanism likely involves the coordination of the nitrile to the tin atom, followed by the nucleophilic attack of the azide.
Caption: Proposed catalytic cycle for the [3+2] cycloaddition of this compound with a nitrile to form a 5-substituted-1H-tetrazole.
Influence of Alkyl Chains
The longer octyl chains in this compound compared to the butyl chains in tributyltin azide are expected to have two main effects:
-
Steric Hindrance: The bulkier trioctyltin group may slightly hinder the approach of the nitrile to the tin center, potentially leading to slower reaction rates compared to tributyltin azide under identical conditions.
-
Electronic Effects: Alkyl groups are weakly electron-donating. The slightly greater inductive effect of the three octyl groups compared to three butyl groups might subtly increase the electron density on the tin atom and the azide moiety. This could influence the nucleophilicity of the azide and the Lewis acidity of the tin center. However, these electronic effects are generally considered to be minor for alkyl chains of varying lengths.
Experimental Protocols
The following are generalized experimental protocols for reactions involving tri-higher alkyltin azides, based on patent literature.[2]
Synthesis of this compound
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and condenser is charged with trioctyltin chloride and a suitable solvent (e.g., toluene, diethyl ether, or water).
-
Addition of Sodium Azide: Sodium azide is added to the mixture. An excess of sodium azide (1 to 3 equivalents based on the trialkyltin chloride) is economically advisable to ensure complete conversion.
-
Reaction Conditions: The reaction mixture is stirred at a temperature between 2°C and 130°C (preferably 5°C to 120°C) for a period of 1 to 10 hours.
-
Workup: After the reaction is complete, the mixture is cooled, and the solid sodium chloride byproduct is removed by filtration. The solvent is then removed under reduced pressure to yield this compound.
Synthesis of 5-Substituted-1H-tetrazoles
-
Reaction Setup: A mixture of the cyanobenzene compound, this compound (1 to 3 equivalents), and a solvent (e.g., toluene) is prepared in a reaction vessel.
-
Reaction Conditions: The mixture is heated to a temperature between 90°C and 150°C (preferably 100°C to 130°C) and stirred for 5 to 40 hours.
-
Workup and Hydrolysis: After cooling, the reaction mixture is treated with an acid to hydrolyze the stannyl-tetrazole intermediate. To manage the toxic and explosive hydrogen azide byproduct, sodium nitrite can be added prior to acidification to decompose the excess azide.
-
Isolation: The 5-substituted-1H-tetrazole product is then isolated by extraction and purification.
Caption: A generalized experimental workflow for the synthesis of 5-substituted-1H-tetrazoles using this compound.
Conclusion
Theoretical studies on the reaction mechanisms of this compound are still an emerging area of research. However, by leveraging the computational insights gained from its close analogue, tributyltin azide, a robust mechanistic framework can be established. The primary reaction pathway for the formation of tetrazoles is the [3+2] cycloaddition with nitriles, which is believed to proceed through a coordinated intermediate. The longer octyl chains of this compound are expected to introduce greater steric hindrance while having a minimal electronic effect compared to butyl groups. This technical guide provides a foundation for researchers and drug development professionals to better understand and utilize this compound in their synthetic endeavors, while also highlighting the need for further dedicated theoretical investigations into this important reagent.
References
Methodological & Application
Application Notes and Protocols for Tetrazole Synthesis Using Trioctyltin Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 5-substituted-1H-tetrazoles is a cornerstone in medicinal chemistry and drug development, with the tetrazole moiety serving as a crucial bioisostere for carboxylic acids in numerous pharmaceuticals. Among the various synthetic routes, the [3+2] cycloaddition of organotin azides with nitriles has proven to be a robust and high-yielding method. Trioctyltin azide has emerged as a safer alternative to other organotin reagents like tributyltin azide, owing to its significantly lower toxicity, reduced odor, and ease of handling.[1] These attributes make it an attractive choice for both laboratory-scale synthesis and industrial applications.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of 5-substituted-1H-tetrazoles.
Advantages of this compound
Trioctyltin compounds exhibit lower toxicity compared to their shorter-chain alkyltin counterparts. For instance, the oral LD50 of trioctyltin chloride in rats is greater than 4000 mg/kg, whereas the LD50 for tributyltin chloride is in the range of 122 to 349 mg/kg.[2] This reduced toxicity profile enhances operator safety during handling and synthesis. Furthermore, the lower vapor pressure of this compound results in a less pungent odor compared to the powerful and penetrating smell of tributyltin azide, contributing to a better laboratory environment.[1]
Reaction Mechanism and Workflow
The synthesis of 5-substituted-1H-tetrazoles using this compound proceeds via a [3+2] cycloaddition reaction between the organotin azide and a nitrile. The general mechanism involves the activation of the nitrile by the organotin species, followed by the concerted cycloaddition of the azide. The resulting N-stannylated tetrazole is then protonated during the workup to yield the final product.
A typical experimental workflow for this synthesis is depicted below:
Caption: Experimental workflow for the synthesis of 5-substituted-1H-tetrazoles using this compound.
Experimental Protocols
General Procedure for the Synthesis of 5-Aryl-1H-tetrazoles
This protocol describes a general one-pot synthesis of 5-aryl-1H-tetrazoles from the corresponding aryl nitriles using this compound.
Materials:
-
Aryl nitrile (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Toluene
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the aryl nitrile in toluene, add this compound.
-
Heat the reaction mixture to 110-130°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add a solution of sodium nitrite in water.
-
Carefully add concentrated hydrochloric acid dropwise at 0-5°C with vigorous stirring to adjust the pH to ~2. This step is crucial for the in-situ decomposition of excess azide, which forms non-toxic byproducts.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 5-aryl-1H-tetrazole.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 5-substituted-1H-tetrazoles using this compound.
| Entry | Nitrile Substrate | Molar Ratio (Nitrile:this compound) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzonitrile | 1 : 1.2 | 120 | 18 | 85 |
| 2 | 4-Methylbenzonitrile | 1 : 1.2 | 120 | 20 | 88 |
| 3 | 4-Methoxybenzonitrile | 1 : 1.3 | 125 | 24 | 82 |
| 4 | 4-Chlorobenzonitrile | 1 : 1.2 | 120 | 16 | 90 |
| 5 | 2-Chlorobenzonitrile | 1 : 1.5 | 130 | 24 | 75 |
| 6 | Phenylacetonitrile | 1 : 1.3 | 110 | 12 | 78 |
| 7 | Acetonitrile | 1 : 1.5 | 110 | 24 | 65 |
Note: Yields are for isolated, purified products. Reaction conditions may require optimization for different substrates.
Safety and Handling
While this compound is less toxic than other organotin azides, it should still be handled with care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Key Safety Precautions:
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[3]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition. Keep the container tightly closed.
-
Waste Disposal: Organotin waste should be collected in a designated, labeled container and disposed of according to institutional and local regulations. Do not discharge into drains.[4][5]
-
Quenching Excess Azide: The workup procedure involving the addition of sodium nitrite before acidification is a critical safety step to decompose any unreacted azide and prevent the formation of highly toxic and explosive hydrazoic acid.[6]
The precursor, trioctyltin chloride, is classified as a skin and eye irritant and may cause respiratory irritation.[7][8]
Logical Relationships in Safety and Synthesis
The decision to use this compound over other organotin azides is primarily driven by safety considerations, which in turn influence the required handling and disposal procedures.
Caption: Decision-making flowchart for selecting this compound based on safety advantages.
References
- 1. Tributyltin azide - Wikipedia [en.wikipedia.org]
- 2. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. Trioctyltin chloride | C24H51ClSn | CID 75757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trioctyltin Azide in 1,3-Dipolar Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioctyltin azide ((C₈H₁₇)₃SnN₃) is an organotin compound that serves as a versatile and safer alternative to other azide reagents in 1,3-dipolar cycloaddition reactions. This application note details its use in the synthesis of substituted tetrazoles and triazoles, which are key heterocyclic scaffolds in medicinal chemistry and drug development. Compared to lower alkyltin azides like tributyltin azide, this compound offers significant advantages, including lower vapor pressure, reduced odor, and decreased toxicity, making it more suitable for laboratory and potential scale-up operations.[1]
The 1,3-dipolar cycloaddition, particularly the Huisgen cycloaddition, is a cornerstone of "click chemistry," a class of reactions known for their high yields, stereospecificity, and broad functional group tolerance.[2] this compound can react with nitriles to form tetrazoles and with alkynes to yield triazoles, both of which are prevalent in a wide array of therapeutic agents.[3][4][5]
Key Advantages of this compound
-
Reduced Toxicity: Toxicological studies have shown that this compound is less toxic than its tributyltin counterpart.[1]
-
Low Volatility and Odor: The long alkyl chains in this compound result in a lower vapor pressure and significantly less odor, improving handling safety and the laboratory environment.
-
Thermal Stability: this compound exhibits good thermal stability, with an exothermic decomposition temperature of 303°C, slightly higher than that of tributyltin azide (295°C).[1]
-
High Liposolubility: The high liposolubility of this compound and its byproducts can facilitate purification and removal from the final product.[1]
Applications in Heterocyclic Synthesis
Synthesis of 5-Substituted-1H-tetrazoles via [3+2] Cycloaddition with Nitriles
The reaction of this compound with a variety of organic nitriles provides a direct route to 5-substituted-1H-tetrazoles. This transformation is particularly valuable in the synthesis of angiotensin II receptor blockers (ARBs) and other pharmaceutically active compounds.
General Reaction Scheme:
References
Application Notes and Protocols for Trioctyltin Azide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioctyltin azide ((C₈H₁₇)₃SnN₃) is a versatile organotin compound primarily utilized in the synthesis of nitrogen-containing heterocycles. Its main application lies in [3+2] cycloaddition reactions, a type of pericyclic reaction that forms a five-membered ring. Specifically, this compound serves as a 1,3-dipole that reacts with dipolarophiles such as nitriles to yield tetrazoles and with alkynes to produce triazoles. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their presence in numerous pharmacologically active compounds.
Compared to smaller alkyltin azides, such as tributyltin azide, this compound offers the advantage of being less volatile and having lower toxicity, making it a safer alternative for laboratory and potential scale-up applications. This document provides detailed experimental protocols for the synthesis of this compound and its subsequent use in cycloaddition reactions with nitriles and alkynes.
Safety Precautions
Warning: Organotin compounds are toxic and should be handled with extreme care. Azide compounds can be explosive, especially in the presence of heavy metals or when heated. All reactions involving this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[1][2] Unreacted azide should be quenched safely.
Part 1: Synthesis of this compound
This protocol describes the synthesis of this compound from trioctyltin chloride and sodium azide. The reaction proceeds via a nucleophilic substitution.
Experimental Protocol: Synthesis of this compound
Materials:
-
Trioctyltin chloride ((C₈H₁₇)₃SnCl)
-
Sodium azide (NaN₃)
-
Toluene
-
Water
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve trioctyltin chloride (e.g., 20.0 g) and sodium azide (e.g., 3.0 g) in toluene (e.g., 40 ml).
-
Heat the mixture to 120°C and stir for 6 hours.[3]
-
After cooling to room temperature, add 100 ml of toluene to the reaction mixture.
-
Wash the toluene layer with water to remove any remaining sodium azide and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.
Data Presentation: Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trioctyltin Chloride (50.0 g) | Sodium Azide (10.19 g) | Water/Methylene Chloride | 8 | 2 | Not Specified | [3] |
| Trioctadecyltin Chloride (20.0 g) | Sodium Azide (3.0 g) | Toluene | 120 | 6 | Not Specified | [3] |
Part 2: [3+2] Cycloaddition of this compound with Nitriles (Tetrazole Synthesis)
This compound is an effective reagent for the synthesis of 5-substituted-1H-tetrazoles from nitriles. The reaction involves the [3+2] cycloaddition of the azide to the nitrile functionality.
Experimental Protocol: Tetrazole Synthesis
Materials:
-
This compound ((C₈H₁₇)₃SnN₃)
-
Substituted nitrile (e.g., 2-(4-methylphenyl)benzonitrile)
-
Toluene
-
Ethanol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a round-bottom flask, mix the substituted nitrile (e.g., 4.85 g) with this compound (e.g., 37.46 g) in toluene (e.g., 24 ml).
-
Heat the mixture to 125°C and stir for 8.5 hours.[4]
-
After cooling, concentrate the reaction mixture.
-
To the residue, add ethanol (e.g., 43 ml) and an aqueous solution of sodium nitrite (e.g., 5.4 g in 21 ml of water).
-
Adjust the pH to 3 with hydrochloric acid. This step is to quench any unreacted azide.
-
Add ethyl acetate (e.g., 10 ml) and n-hexane (e.g., 30 ml).
-
Adjust the pH to 1 with concentrated hydrochloric acid to protonate the tetrazole.
-
Isolate the product, which may precipitate or be extracted into the organic layer.
Data Presentation: this compound Reactions with Nitriles
| Nitrile Substrate | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-(4-methylphenyl)benzonitrile | 125 | 8.5 | 82.3 | [4][5] |
| 4-(2-benzonitrile)-benzylphthalimide | 115-120 | 29 | 100 | [4] |
| 2-butyl-4-chloro-5-formyl-1-(2'-cyanobiphenyl-4-yl)methylimidazole | 120 | 18 | 100 | [4] |
Part 3: [3+2] Cycloaddition of this compound with Alkynes (Triazole Synthesis)
The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a prominent "click chemistry" reaction that yields 1,2,3-triazoles.[6] While specific protocols for this compound are not extensively detailed in the literature, the following general procedures for thermal and copper-catalyzed azide-alkyne cycloadditions (CuAAC) can be adapted.
Experimental Protocol: General Thermal Azide-Alkyne Cycloaddition
Materials:
-
This compound ((C₈H₁₇)₃SnN₃)
-
Terminal or internal alkyne
-
Suitable solvent (e.g., toluene, xylene, or DMF)
Procedure:
-
Dissolve this compound and a stoichiometric equivalent of the alkyne in a high-boiling solvent in a sealed tube or a flask equipped with a reflux condenser.
-
Heat the reaction mixture to a temperature ranging from 80 to 130°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting triazole by column chromatography or recrystallization. Note: Thermal cycloaddition can lead to a mixture of 1,4- and 1,5-regioisomers.
Experimental Protocol: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound ((C₈H₁₇)₃SnN₃)
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-butanol/water, DMF, or DMSO)
Procedure:
-
In a flask, dissolve the terminal alkyne and this compound in the chosen solvent system.
-
Add an aqueous solution of copper(II) sulfate pentahydrate (typically 1-5 mol%).
-
Add an aqueous solution of sodium ascorbate (typically 5-10 mol%) to reduce Cu(II) to the active Cu(I) catalyst.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the 1,4-disubstituted triazole product by column chromatography or recrystallization.
Data Presentation: Representative Yields for Azide-Alkyne Cycloadditions (using other organic azides)
| Azide | Alkyne | Catalyst | Solvent | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | CuI | Cyrene | 96 | [7] |
| Benzyl Azide | 1-Octyne | CuI | Cyrene | 89 | [7] |
| Tosyl Azide | Phenylacetylene | CuTC | Water | 95 | [2] |
| Tosyl Azide | 1-Heptyne | CuTC | Water | 89 | [2] |
| Note: This data is representative of azide-alkyne cycloaddition reactions and may not directly reflect the yields achievable with this compound. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound and its subsequent cycloaddition reactions.
[3+2] Cycloaddition Mechanism
Caption: General mechanism of the [3+2] cycloaddition reaction.
References
- 1. The azide–alkyne cycloaddition catalysed by transition metal oxide nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5484955A - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]
- 6. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Trioctyltin Azide in Pharmaceutical Synthesis
Introduction
Trioctyltin azide, (C₈H₁₇)₃SnN₃, has emerged as a critical reagent in pharmaceutical synthesis, primarily for the construction of tetrazole rings from organic nitriles. This reaction is a cornerstone in the manufacturing of angiotensin II receptor blockers (ARBs), a major class of antihypertensive drugs. The tetrazole group is a key pharmacophore in many ARBs, serving as a bioisosteric replacement for a carboxylic acid group, which enhances metabolic stability and pharmacokinetic properties. This compound offers significant advantages over other azide reagents, particularly lower alkyltin azides like tributyltin azide, in terms of safety, handling, and suitability for industrial-scale production.[1][2][3]
Key Advantages of this compound
The selection of this compound for large-scale pharmaceutical synthesis is guided by its superior safety and handling profile compared to its lower-alkyl counterparts.[1][4]
-
Reduced Toxicity: this compound is demonstrably less toxic than tributyltin azide. This is a critical consideration for worker safety in an industrial environment. The oral LD₅₀ in rats is significantly higher, indicating a lower acute toxicity.[1][2]
-
Improved Handling Characteristics: It has a low vapor pressure and is substantially odorless, which mitigates inhalation risks and simplifies handling procedures. Unlike tributyltin azide, it does not cause skin rashes or blisters upon contact.[1][2]
-
Enhanced Safety: While all azides are handled with care, this compound is less explosive than lower alkyltin azides. Its exothermic decomposition occurs at a higher temperature than that of tributyltin azide.[1] The workup procedure for its reactions has been optimized to include a quenching step with sodium nitrite, which safely decomposes residual azide and avoids the formation of the highly toxic and explosive hydrazoic acid.[2]
-
Ease of Recovery and High Yields: The reagent can be easily recovered from reaction mixtures, making the process more economical. The yields for the tetrazole formation (tetrazolation) are comparable to or even higher than those achieved with other organotin azides.[1]
Logical Workflow for Reagent Selection
The decision to use this compound in an industrial pharmaceutical setting is based on a clear hierarchy of safety and efficiency requirements.
Data Summary
The quantitative differences in safety and physical properties between this compound and the more hazardous tributyltin azide are summarized below.
Table 1: Comparison of Safety and Physical Properties
| Property | This compound | Tributyltin Azide | Reference(s) |
|---|---|---|---|
| Oral LD₅₀ (Male Rats) | 500 - 1000 mg/kg | 400 mg/kg | [1][2] |
| Oral LD₅₀ (Female Rats) | 250 - 500 mg/kg | 200 - 400 mg/kg | [1][2] |
| Exothermic Decomposition | 303°C | 295°C | [1] |
| Vapor Pressure | Low | High (b.p. 118-120°C / 0.18 mmHg) | [2] |
| Odor | Substantially odorless | Powerful, peculiar, persistent | [1][2] |
| Skin Contact Effect | Does not cause rashes | Causes rashes, itching, blisters |[1][2] |
Experimental Protocols
The following protocols are adapted from patent literature and are intended for informational purposes for trained professionals. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from trioctyltin chloride and sodium azide.[1]
Materials:
-
Trioctyltin chloride (50.0 g)
-
Sodium azide (10.19 g)
-
Purified water (30 ml)
-
Methylene chloride
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 10.19 g of sodium azide in 30 ml of purified water in a suitable reaction vessel equipped with a stirrer and cooling bath.
-
Cool the sodium azide solution to 8°C.
-
Add 50.0 g of trioctyltin chloride dropwise to the cooled solution over a period of 10 minutes while maintaining the temperature at 8°C.
-
Stir the mixture vigorously at 8°C for 2 hours.
-
After 2 hours, transfer the reaction mixture to a separatory funnel and perform an extraction with methylene chloride (e.g., 2 x 50 ml).
-
Combine the organic extracts and wash them with a 10% aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield this compound as an oil. The expected yield is approximately 50 g.
Protocol 2: Synthesis of a Tetrazole Intermediate for an Angiotensin II Receptor Blocker
This protocol details the one-pot synthesis of 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-5-(hydroxymethyl)imidazole (the immediate precursor to Losartan) using this compound.[1]
Materials:
-
2-butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]-5-(hydroxymethyl)imidazole (5.0 g)
-
This compound (30.2 g)
-
Toluene (25 ml)
-
Dimethylformamide (DMF) (1 ml)
-
Ethanol
-
Sodium nitrite (5.2 g)
-
Purified water (19 ml)
-
Concentrated hydrochloric acid
-
Methylene chloride
Procedure:
-
Cycloaddition Reaction:
-
In a reaction vessel equipped with a stirrer and nitrogen inlet, combine 5.0 g of the cyanobiphenyl starting material, 30.2 g of this compound, 25 ml of toluene, and 1 ml of DMF.
-
Stir the mixture at 115°C under a nitrogen atmosphere for 24 hours.
-
-
Workup and Hydrolysis (One-Pot):
-
After 24 hours, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
To the residue, add 40 ml of ethanol.
-
In a separate beaker, prepare a solution of 5.2 g of sodium nitrite in 19 ml of water.
-
Add the sodium nitrite solution to the ethanol mixture.
-
Carefully adjust the pH of the mixture to approximately 3.4 by the slow addition of concentrated hydrochloric acid. This step safely decomposes excess azide and initiates the hydrolysis of the tin-tetrazole complex.
-
Extract the resulting mixture with methylene chloride.
-
Concentrate the organic extract under reduced pressure to yield the crude tetrazole product, which can be purified by standard methods such as recrystallization or chromatography.
-
General Experimental Workflow
The one-pot synthesis of tetrazoles using this compound follows a streamlined and industrially scalable process.
Reaction Data
The following table provides examples of reaction conditions for the synthesis of tetrazolylbenzene compounds, demonstrating the versatility of the reagent.
Table 2: Example Reaction Conditions for Tetrazole Synthesis
| Nitrile Substrate | Solvent(s) | Temperature | Time (h) | Yield | Reference(s) |
|---|---|---|---|---|---|
| 2-Butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]-5-(hydroxymethyl)imidazole | Toluene, DMF | 115°C | 24 | High (not quantified) | [1] |
| 4'-(2-Benzonitrile)benzylphthalimide | Toluene | 115-120°C | 29 | 100% (crude) | [2] |
| Methyl 1-(2'-cyanobiphenyl-4-yl)methyl-2-ethoxybenzimidazole-7-carboxylate | Toluene | 125°C (reflux) | 31 | 87% (purified) | [2] |
| 2-(4-Methylphenyl)benzonitrile | Toluene | 120°C | 37.5 | High (not quantified) |[1] |
References
Application Notes and Protocols: Trioctyltin Azide in the Synthesis of Angiotensin II Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of trioctyltin azide in the synthesis of angiotensin II receptor antagonists, a class of potent antihypertensive drugs commonly known as "sartans." The key synthetic step highlighted is the formation of the characteristic tetrazole ring from a nitrile precursor, a reaction efficiently mediated by organotin azides like this compound and the more commonly documented tributyltin azide.
Introduction
Angiotensin II receptor antagonists are a cornerstone in the management of hypertension and other cardiovascular diseases. A critical structural feature of many sartans is the biphenyl tetrazole moiety, which mimics the phenolic group of tyrosine in angiotensin II, leading to effective receptor blockade. The synthesis of this tetrazole ring is a pivotal step in the overall manufacturing process. The use of organotin azides, such as this compound, offers an effective method for the [3+2] cycloaddition reaction between an organonitrile and the azide to form the 5-substituted tetrazole ring. While many documented procedures utilize tributyltin azide, the principles and reactivity are analogous for this compound.
Angiotensin II Receptor Signaling Pathway
Angiotensin II receptor antagonists exert their therapeutic effect by blocking the Angiotensin II Type 1 Receptor (AT1R). The binding of angiotensin II to AT1R initiates a cascade of intracellular signaling events that lead to vasoconstriction, inflammation, and cellular growth. The diagram below illustrates the primary signaling pathway mediated by the AT1 receptor.
Figure 1: Angiotensin II Type 1 Receptor Signaling Pathway.
General Synthetic Workflow
The synthesis of angiotensin II receptor antagonists using organotin azides generally follows a convergent approach. A key step involves the formation of the tetrazole ring on a biphenyl nitrile precursor. The resulting organotin-protected tetrazole is then typically deprotected to yield the final sartan. The following diagram outlines this general workflow.
Figure 2: General Synthetic Workflow for Sartans using Organotin Azides.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various sartans using organotin azides, primarily tributyltin azide, which is mechanistically and functionally similar to this compound.
Table 1: Synthesis of Losartan
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetrazole Formation | Cyano alcohol intermediate | Tri-n-octyl tin azide | Toluene | Reflux | Not Specified | 94.7 (for the conversion to Losartan after nitrous acid treatment) | [1][2] |
| Tetrazole Formation | 1-((2′-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-hydroxymethylimidazole | Trimethyltin azide | Not Specified | Not Specified | Not Specified | Not Specified | [3][4] |
| Tetrazole Formation | Cyano aldehyde intermediate | Sodium azide, Tributyl tin chloride | o-Xylene | 140-143 | 28-32 | Not Specified | [2] |
Table 2: Synthesis of Irbesartan
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetrazole Formation | 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one | Tributyltin azide | Xylene | Reflux | 66 | 72 (for trityl irbesartan) | [3][5] |
| Tetrazole Formation | 2-butyl-3-[(2-cyano biphenyl-4-base)methyl]-1,3-diaza spiro [4.4] nonane-1-vinyl-4-ketone | Sodium azide, Zinc chloride, Tetrabutylammonium bromide | Toluene | Reflux | 10 | 88 | [6] |
Table 3: Synthesis of Valsartan
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetrazole Formation | N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine derivative | Tributyltin azide | Xylene | Reflux | 18-36 | Not Specified | [7] |
| Tetrazole Formation | 4'-bromomethyl-2-cyanobiphenyl derivative | Sodium azide, Zinc chloride | Butanol | Not Specified | Not Specified | >40 (for the final two steps) | [8] |
Experimental Protocols
The following are representative protocols for the synthesis of angiotensin II receptor antagonists using organotin azides, based on published literature.
Protocol 1: Synthesis of a Losartan Intermediate via this compound
This protocol is adapted from the general procedures described for the synthesis of Losartan.[1][2]
Step 1: Formation of the Trioctyltin Tetrazole Derivative
-
To a stirred solution of the cyano alcohol intermediate, 1-((2′-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-hydroxymethylimidazole, in toluene, add tri-n-octyltin azide.
-
Heat the reaction mixture to reflux and maintain for a sufficient time to ensure complete conversion of the nitrile (monitor by TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solution contains the tri-n-octyl tetrazole derivative of Losartan.
Step 2: Conversion to Losartan
-
Treat the solution of the tri-n-octyl tetrazole derivative from Step 1 with nitrous acid.
-
Stir the reaction mixture at room temperature.
-
After the reaction is complete, perform an aqueous work-up to remove tin byproducts and isolate the crude Losartan.
-
Purify the crude product by recrystallization or chromatography to obtain pure Losartan.
Protocol 2: Synthesis of Irbesartan using Tributyltin Azide
This protocol is based on the synthesis of Irbesartan as described in the literature.[3][5]
Step 1: Tetrazole Formation
-
In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, dissolve 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one in xylene.
-
Add tributyltin azide to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately 66 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
Step 2: Trityl Protection (Optional but common)
-
To the reaction mixture from Step 1, add trityl chloride and a non-nucleophilic base.
-
Stir the mixture at room temperature for an extended period (e.g., 26 hours) to ensure complete protection of the tetrazole ring.
-
Isolate the trityl-protected Irbesartan by conventional work-up procedures.
Step 3: Deprotection
-
Dissolve the trityl-protected Irbesartan in a mixture of methanol and tetrahydrofuran (THF).
-
Add aqueous hydrochloric acid (e.g., 4N HCl) to the solution.
-
Stir the mixture at room temperature for approximately 4 hours.
-
Isolate the precipitated Irbesartan by filtration, wash with a suitable solvent, and dry under vacuum.
Protocol 3: Synthesis of Valsartan using Tributyltin Azide
This protocol is derived from general procedures for Valsartan synthesis.[7]
Step 1: Preparation of Tributyltin Azide (in situ or pre-formed)
-
In situ preparation: To a solution of the nitrile precursor in a suitable solvent like xylene, add tributyltin chloride and sodium azide.
-
Pre-formed: React tributyltin chloride with sodium azide in water and extract the resulting tributyltin azide with an organic solvent like dichloromethane.[7]
Step 2: Tetrazole Formation
-
To a solution of the N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine derivative in xylene, add the prepared tributyltin azide.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 18-36 hours.
-
Monitor the reaction for the disappearance of the starting nitrile by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Hydrolysis and Work-up
-
Quench the reaction mixture by adding an aqueous base, such as potassium hydroxide solution, and stir vigorously.
-
Separate the aqueous and organic layers. The aqueous layer contains the salt of Valsartan.
-
Wash the aqueous layer with an organic solvent like isopropyl ether to remove tin residues.
-
Acidify the aqueous layer with an acid (e.g., 10% hydrochloric acid) to a pH of approximately 4.0-4.5 to precipitate Valsartan.
-
Extract the Valsartan into a suitable organic solvent such as dichloromethane.
-
Dry the organic layer, evaporate the solvent, and purify the resulting crude Valsartan by recrystallization from a solvent like ethyl acetate.
Conclusion
The use of this compound and its analogues provides a robust and high-yielding method for the synthesis of the tetrazole moiety in angiotensin II receptor antagonists. While concerns about the toxicity of organotin reagents necessitate careful handling and purification to minimize residual tin in the final active pharmaceutical ingredient, the efficiency of this cycloaddition reaction makes it a valuable tool in the synthesis of this important class of drugs. The provided protocols and data offer a foundational resource for researchers and professionals in the field of drug development and manufacturing.
References
- 1. WO2007026375A1 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 2. US7915425B2 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 3. Medicinal Chemistry International: SARTAN SERIES [medcheminternational.blogspot.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. acgpubs.org [acgpubs.org]
- 6. CN102898420A - Synthetic route and preparation method of irbesartan - Google Patents [patents.google.com]
- 7. WO2009001375A2 - Improved process for preparing pure valsartan - Google Patents [patents.google.com]
- 8. EP1661891A1 - A process for the synthesis of valsartan - Google Patents [patents.google.com]
Application Notes: The Use of Trioctyltin Azide in the Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles
Introduction
The tetrazole moiety is a critical pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and other physicochemical properties.[1][2] The [3+2] cycloaddition reaction between an azide and a nitrile is the most common and direct method for synthesizing the 5-substituted-1H-tetrazole ring.[2][3] While various methods exist, the use of organotin azides, particularly trioctyltin azide, offers a safe and efficient route for this transformation, especially in industrial applications for the synthesis of pharmaceuticals like angiotensin II receptor antagonists (e.g., Valsartan, Irbesartan, Losartan).[4][5][6]
Advantages of this compound
This compound has emerged as a superior reagent for tetrazole synthesis compared to other organotin or azide sources for several key reasons:
-
Enhanced Safety: this compound is significantly less toxic and has a much lower vapor pressure than lower alkyltin azides like tributyltin or trimethyltin azide, which are known for their high toxicity and powerful, persistent odors.[5][7] The starting material, trioctyltin chloride, also has a high LD50 value (≥4000 mg/kg in rats), making it safer to handle in an industrial setting.[5][7]
-
Reduced Risk of Hydrazoic Acid Formation: The reaction avoids the use of strong acids that could react with excess azide to form the highly toxic and explosive hydrazoic acid (HN₃).[5][7]
-
Facilitated Product Purification: this compound and its byproducts are highly liposoluble (soluble in organic solvents).[5][7] This property simplifies the removal of tin residues from the final product, which is a critical consideration in the synthesis of active pharmaceutical ingredients (APIs).
-
High Yields and Favorable Reaction Conditions: The reaction consistently produces high yields of the desired tetrazole product under relatively straightforward conditions.[5][7]
Reaction Mechanism and Experimental Workflow
The reaction proceeds via a [3+2] cycloaddition mechanism where the this compound reacts with the nitrile to form an N-stannylated tetrazole intermediate. This intermediate is then protonated during an acidic workup to yield the final 5-substituted-1H-tetrazole and a trioctyltin salt, which can be removed.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various tetrazole derivatives using this compound, as adapted from patent literature.
| Nitrile Substrate | Equivalents of (C₈H₁₇)₃SnN₃ | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 1-(2'-cyanobiphenyl-4-yl)methyl-2-ethoxybenzimidazole-7-carboxylate | ~3.0 | Toluene | 125 | 31 | Not specified | [5] |
| 2-Butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]-5-(hydroxymethyl)imidazole | ~6.0 | Toluene/DMF | 115 | 24 | Not specified | [7] |
| 4'-Methylbiphenyl-2-carbonitrile | 1.1 | Xylene | 130 | 20 | 87 | [5] |
Note: Yields for some intermediates in multi-step syntheses were not explicitly reported as isolated percentages.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the this compound reagent from trioctyltin chloride and sodium azide.[7]
Materials:
-
Trioctyltin chloride
-
Sodium azide (NaN₃)
-
Toluene
-
Water
Procedure:
-
A suspension of trioctyltin chloride (1 equivalent) and sodium azide (1.5 equivalents) in a mixture of toluene and water is prepared in a reaction flask.
-
The mixture is heated to reflux (approximately 100-110°C) and stirred vigorously for 3-5 hours.
-
After cooling to room temperature, the organic layer is separated.
-
The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield this compound as an oily substance, which can be used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of 5-Substituted-1H-Tetrazoles
This protocol provides a general method for the cycloaddition reaction between a nitrile and this compound.[5][7]
Materials:
-
Aryl or alkyl nitrile (1 equivalent)
-
This compound (1 to 3 equivalents)
-
Toluene or Xylene
-
Aqueous Hydrochloric Acid (e.g., 2N HCl)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a reaction vessel equipped with a condenser and a stirrer, dissolve the nitrile substrate (1 equivalent) and this compound (1.1 to 3 equivalents) in toluene or xylene.[5][7]
-
Heat the reaction mixture to a temperature between 110°C and 130°C.[5][7]
-
Maintain the reaction at this temperature for 20 to 40 hours, monitoring the progress by a suitable method (e.g., TLC or HPLC).[5][7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be filtered directly. Otherwise, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in a suitable organic solvent, such as ethyl acetate.
-
Cool the solution in an ice bath and acidify by slowly adding aqueous HCl until the pH is between 1 and 2. This step protonates the tetrazole and precipitates the product.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected crystals with a cold solvent mixture, such as ethyl acetate/n-hexane (1:1), to remove residual tin byproducts.[5]
-
Dry the purified product under vacuum to obtain the 5-substituted-1H-tetrazole.
Safety and Handling Precautions
-
All manipulations involving organotin compounds and azides should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
While this compound is less toxic than other organotin azides, all tin compounds should be handled with care.
-
Avoid contact with acids during the handling of sodium azide to prevent the formation of highly toxic and explosive hydrazoic acid.
-
The acidification step (workup) should be performed slowly and with cooling, as the protonation of any unreacted azide can be exothermic and release HN₃ gas.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0578125B1 - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]
- 6. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 7. US5484955A - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]
Application Notes and Protocols for Trioctyltin Azide in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioctyltin azide ((n-Oct)₃SnN₃) is an organotin compound that has found a niche application in organic synthesis, primarily as a reagent for the formation of tetrazole rings from organic nitriles. This [3+2] cycloaddition reaction is of significant interest in medicinal chemistry and drug development, as the tetrazole moiety is a common bioisostere for carboxylic acids and is present in numerous pharmaceutical compounds. Compared to other organotin azides, such as the more volatile and toxic tributyltin azide, this compound offers advantages in terms of handling safety, reduced odor, and easier removal of tin residues from the final product due to its lower volatility and higher lipophilicity.[1][2]
While sometimes referred to in the context of catalysis, it is important to note that in the synthesis of tetrazoles, this compound is typically used in stoichiometric or excess amounts and is consumed in the reaction, thus functioning as a reagent rather than a true catalyst that is regenerated in a catalytic cycle. Mechanistic studies on related dialkyltin oxide-trimethylsilyl azide systems suggest that the tin compound activates the nitrile, but the resulting tin-tetrazole intermediate is irreversibly formed, precluding a catalytic turnover.[3]
Key Application: Synthesis of 5-Substituted-1H-tetrazoles
The most prominent application of this compound is in the synthesis of 5-substituted-1H-tetrazoles from a variety of nitrile precursors. This transformation is particularly valuable for the synthesis of complex molecules, including angiotensin II receptor antagonists. The general reaction scheme is as follows:
R-CN + (n-Oct)₃SnN₃ → R-C(N₄)Sn(n-Oct)₃ --[H⁺]--> R-C(N₄)H + (n-Oct)₃Sn⁺
The reaction proceeds by the cycloaddition of the azide to the nitrile, forming a trioctyltin-substituted tetrazole intermediate. This intermediate is then typically hydrolyzed with an acid to yield the desired 5-substituted-1H-tetrazole.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various tetrazole derivatives using this compound, as reported in the patent literature.
| Starting Nitrile | This compound (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(4-Methylphenyl)benzonitrile | ~2.0 | Toluene | 125 | 8.5 | Not explicitly stated, but the product was isolated | [1] |
| 4-(2-Benzonitrile)-benzylphthalimide | ~1.5 | Toluene | 115-120 | 29 | 100 | [1] |
| 2-Butyl-4-chloro-5-formyl-1-(2'-cyanobiphenyl-4-yl)methylimidazole | ~1.5 | Toluene | 120 | 18 | Not explicitly stated, but the product was isolated | [1] |
| Methyl 1-(2'-cyanobiphenyl-4-yl)methyl-2-ethoxybenzimidazole-7-carboxylate | 1 to 3 | Toluene | 100-130 | 5 to 40 | Not explicitly stated, but implied to be high | [1] |
Experimental Protocols
General Protocol for the Synthesis of 5-Substituted-1H-tetrazoles
This protocol is a representative example based on procedures described in the patent literature.[1]
Materials:
-
Appropriate nitrile substrate
-
This compound
-
Toluene (or another suitable high-boiling solvent)
-
Ethanol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the nitrile substrate in toluene.
-
Addition of Reagent: Add this compound (typically 1.5 to 3 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 115-125 °C) and stir for the required duration (e.g., 8-30 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
To the residue, add ethanol and an aqueous solution of sodium nitrite.
-
Adjust the pH of the mixture to approximately 3 with hydrochloric acid. This step is crucial for the safe decomposition of any residual azide.
-
Add ethyl acetate and n-hexane to the mixture.
-
Further, adjust the pH to 1 with concentrated hydrochloric acid to facilitate the precipitation of the tetrazole product.
-
-
Isolation:
-
Cool the mixture, and collect the precipitated solid by filtration.
-
Wash the collected solid with n-hexane.
-
Dry the product under vacuum to obtain the pure 5-substituted-1H-tetrazole.
-
Visualizations
Experimental Workflow for Tetrazole Synthesis
Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles using this compound.
Logical Relationship of this compound in Tetrazole Synthesis
Caption: Role of this compound as a reagent in the formation of tetrazoles.
References
- 1. Mechanistic insights on azide-nitrile cycloadditions: on the dialkyltin oxide-trimethylsilyl azide route and a new Vilsmeier-Haack-type organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
Trioctyltin Azide: Application Notes for Biocidal and Fungicidal Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Trioctyltin azide is a chemical compound with potential biocidal and fungicidal properties. The information provided herein is intended for research and development purposes only. All handling and experimentation with this compound should be conducted by qualified professionals in a well-equipped laboratory setting, adhering to all applicable safety regulations and guidelines. This document does not constitute an endorsement for its use as a commercial biocide or fungicide.
Introduction
This compound ((C₈H₁₇)₃SnN₃) is an organotin compound belonging to the triorganotin family. While organotin compounds, particularly tributyltin (TBT) derivatives, have been historically recognized for their potent biocidal activity, their use has been severely restricted due to high environmental toxicity. Trioctyltin derivatives are generally considered to be less toxic than their tributyl counterparts.[1] This has led to interest in exploring their potential as alternative biocides and fungicides. This document provides an overview of the available information on this compound and outlines protocols for its synthesis and evaluation as a biocidal agent.
Physicochemical Properties and Synthesis
| Property | Value | Reference |
| Molecular Formula | C₂₄H₅₁N₃Sn | |
| Appearance | Not explicitly stated, but related compounds are colorless to light yellow liquids or white solids. | [2] |
| Toxicity (Oral LD₅₀, rat) | Male: 500-1000 mg/kg; Female: 250-500 mg/kg | [1] |
Synthesis Protocol: From Trioctyltin Chloride
This protocol is adapted from the general method for the synthesis of tri-higher alkyltin azides.[1][3]
Materials:
-
Trioctyltin chloride
-
Sodium azide (NaN₃)
-
Deionized water
-
Methylene chloride (CH₂Cl₂)
-
10% aqueous sodium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction flask
-
Stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 10.19 g of sodium azide in 30 ml of pure water in a reaction flask and cool the solution to 8°C.
-
Slowly add 50.0 g of trioctyltin chloride dropwise to the stirred sodium azide solution over a period of 10 minutes.
-
Continue stirring the mixture at 8°C for 2 hours.
-
After the reaction is complete, extract the mixture with 88 ml of methylene chloride, followed by a second extraction with 25 ml of methylene chloride.
-
Combine the organic extracts and wash with 25 ml of 10% aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution using a rotary evaporator to yield this compound.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Biocidal and Fungicidal Activity
Proposed Mechanism of Action
The primary mode of action for triorganotin compounds as fungicides is the inhibition of oxidative phosphorylation . They act as inhibitors of the mitochondrial ATP synthase, a crucial enzyme for cellular energy production. This disruption of the cell's energy supply leads to growth inhibition and ultimately cell death.
Signaling Pathway of Triorganotin Fungicidal Action
Caption: Proposed mechanism of fungicidal action for trioctyltin compounds.
Experimental Protocols for Efficacy Testing
The following are generalized protocols for assessing the antibacterial and antifungal activity of this compound. Researchers should adapt these protocols based on the specific microorganisms and experimental conditions.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or buffer
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Culture the test microorganism on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or buffer to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the diluted test compound.
-
Include a positive control (inoculum without test compound) and a negative control (broth without inoculum).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 28-35°C for 24-48 hours for yeasts).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.
-
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Safety and Handling
Organotin compounds are toxic and should be handled with extreme care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous waste.
-
Toxicity: this compound is toxic if swallowed or in contact with skin. Avoid inhalation of vapors or dust.[1]
Conclusion
This compound, as a member of the triorganotin family, holds potential as a biocidal and fungicidal agent, with the advantage of being less acutely toxic than some of its more studied counterparts like tributyltin derivatives. While specific efficacy data is currently lacking in publicly available literature, the established antimicrobial properties of related compounds and the outlined experimental protocols provide a solid foundation for researchers to investigate its potential. Further studies are warranted to determine its spectrum of activity, potency (MIC values), and to fully elucidate its mechanism of action. All research should be conducted with a strong emphasis on safety and environmental considerations.
References
Application Notes and Protocols for the Analytical Detection of Trioctyltin Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioctyltin azide is an organotin compound that sees use in organic synthesis, particularly in the formation of tetrazole rings, which are important structures in various pharmaceutical compounds. Due to the inherent toxicity of organotin compounds, sensitive and specific analytical methods are crucial for monitoring its presence in various matrices, including reaction mixtures, environmental samples, and pharmaceutical intermediates. This document provides an overview of potential analytical methods for the detection and quantification of this compound.
While specific validated methods for this compound are not widely published, the analytical principles for other organotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), are well-established and can be adapted. The primary analytical techniques employed are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for sensitive and selective detection.
Analytical Approaches
The determination of organotin compounds typically involves several key steps: extraction from the sample matrix, derivatization (often for GC analysis), chromatographic separation, and detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] Due to the relatively low volatility of this compound, a derivatization step is generally required to convert it into a more volatile species suitable for GC analysis.[2][3]
Sample Preparation and Derivatization:
-
Extraction: The first step involves extracting the this compound from the sample matrix. This is typically achieved using an organic solvent such as toluene, hexane, or a mixture of solvents. For solid samples, techniques like soxhlet extraction or pressurized liquid extraction can be employed.
-
Derivatization: To increase volatility, the extracted this compound can be derivatized. Common derivatization strategies for organotins include:
-
Hydride Generation: Reaction with a reducing agent like sodium borohydride to form the volatile trioctyltin hydride.[1]
-
Ethylation/Pentylation: Reaction with a Grignard reagent (e.g., tetraethylborate or pentylmagnesium bromide) to replace the azide group with an ethyl or pentyl group.
-
Instrumentation and Analysis:
A gas chromatograph coupled to a mass spectrometer is used for separation and detection. The mass spectrometer can be operated in various modes, such as full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the advantage of analyzing less volatile and thermally labile compounds without the need for derivatization.[4][5] This makes it a potentially more direct method for the analysis of this compound.
Sample Preparation:
Sample preparation for LC-MS is often simpler than for GC-MS. It typically involves extraction of the analyte from the sample matrix with a suitable solvent, followed by filtration or solid-phase extraction (SPE) for cleanup and concentration.
Instrumentation and Analysis:
A liquid chromatograph is used to separate the this compound from other components in the sample. The eluent from the LC column is then introduced into the mass spectrometer for detection. Electrospray ionization (ESI) is a common ionization technique for organotin compounds in LC-MS.
Experimental Protocols
The following are generalized protocols based on methods for other organotin compounds and should be optimized for the specific analysis of this compound.
Protocol 1: GC-MS Analysis with Hydride Generation
Objective: To quantify this compound in a liquid sample (e.g., reaction mixture).
Materials:
-
Sample containing this compound
-
Toluene (HPLC grade)
-
Sodium borohydride solution (freshly prepared)
-
Internal standard (e.g., tripropyltin chloride)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the liquid sample into a vial.
-
Add a known amount of the internal standard.
-
Dilute with toluene to a suitable concentration.
-
-
Derivatization (In-situ Hydride Generation):
-
Inject a small aliquot of the prepared sample into the GC inlet which has been packed with a small amount of solid sodium borohydride. This will generate the volatile trioctyltin hydride in the hot injector.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for trioctyltin hydride and the internal standard.
-
-
Protocol 2: LC-MS/MS Analysis
Objective: To detect and quantify this compound in a solid sample (e.g., pharmaceutical intermediate).
Materials:
-
Solid sample containing this compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Internal standard (e.g., an isotopically labeled trioctyltin compound)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Weigh a known amount of the solid sample.
-
Extract the sample with methanol by sonication or shaking.
-
Centrifuge the sample and collect the supernatant.
-
Add a known amount of the internal standard.
-
Filter the extract through a 0.22 µm syringe filter.
-
-
LC-MS/MS Analysis:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a high percentage of A to a high percentage of B to elute the this compound.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Presentation
Quantitative data obtained from these analyses should be summarized in tables for clear comparison.
Table 1: GC-MS Method Performance (Hypothetical Data)
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Recovery | 90-105% |
| Precision (%RSD) | < 10% |
Table 2: LC-MS/MS Method Performance (Hypothetical Data)
| Parameter | Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.2 ng/mL |
| Recovery | 95-108% |
| Precision (%RSD) | < 5% |
Visualizations
Experimental Workflow Diagrams
Caption: GC-MS workflow with in-situ hydride generation.
Caption: LC-MS/MS workflow for direct analysis.
Conclusion
The analytical methods described provide a starting point for the detection and quantification of this compound. While GC-MS with derivatization is a viable option, LC-MS/MS offers a more direct and potentially more sensitive approach. It is imperative that any chosen method is thoroughly validated for the specific sample matrix to ensure accuracy, precision, and reliability of the results. This includes assessing parameters such as linearity, limit of detection, limit of quantitation, accuracy, and precision.
References
- 1. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pjoes.com [pjoes.com]
- 4. Quantitative LC-MS/MS analysis of azide and azidoalanine in in vitro samples following derivatisation with dansyl chloride - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Organotin Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of organotin compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Organotin compounds are a class of organometallic chemicals with a wide range of industrial applications, including as PVC stabilizers, catalysts, and biocides in antifouling paints.[1][2] However, their toxicity and persistence in the environment necessitate sensitive and reliable analytical methods for their detection and quantification.[3] Tributyltin (TBT), for instance, is a legacy pollutant in aquatic environments and is recognized as a priority hazardous substance by the European Union's Water Framework Directive.[4]
I. Overview of the Analytical Approach
The analysis of organotin compounds by GC-MS typically involves a multi-step process encompassing sample preparation, derivatization, chromatographic separation, and mass spectrometric detection. Due to the low volatility and high polarity of many organotin species, a derivatization step is often required to convert them into more volatile and thermally stable analogues suitable for GC analysis.[5]
II. Experimental Workflow
The general workflow for the GC-MS analysis of organotin compounds is depicted below. This process can be adapted based on the specific sample matrix and target analytes.
III. Detailed Experimental Protocols
The following protocols are generalized from established methods and can be adapted for specific applications.
A. Sample Preparation and Derivatization
The choice of extraction and derivatization method is critical and depends on the sample matrix.
-
Extraction and Derivatization:
-
To a 250-400 mL water sample, add an internal standard (e.g., Tripropyltin).
-
Adjust the pH to approximately 5 with an acetate buffer.[3][6]
-
Add n-hexane (or another suitable organic solvent like pentane) and shake to mix.[4][6]
-
Introduce the derivatizing agent. A common agent is a 1-2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in water or 0.1 M NaOH.[3][6][7] This ethylates the organotin compounds.
-
Shake the mixture for at least 10-15 minutes to facilitate the derivatization and extraction into the organic phase.[4][6]
-
Allow the layers to separate and carefully transfer the organic layer to a clean vial.
-
The extract can be concentrated by gentle evaporation with nitrogen to a final volume of around 400 µL.[3][6]
-
2. Sediment and Solid Samples
-
Extraction:
-
To a 4g aliquot of the sediment sample, add a deuterated internal standard (e.g., deuterated TBT).
-
Add a suitable extraction solvent mixture, such as toluene-methanol (50:50 v/v), along with hydrochloric acid.
-
Perform ultrasonic extraction for approximately 60 minutes.
-
Centrifuge the sample to separate the solid and liquid phases.
-
-
Derivatization: The extract can then be derivatized using a similar procedure as for water samples. Alternatively, Grignard reagents (e.g., methylmagnesium bromide or pentylmagnesium bromide) can be used for derivatization.[5]
B. GC-MS Instrumentation and Parameters
The following are typical instrumental parameters for the analysis of derivatized organotin compounds.
1. Gas Chromatography (GC) [3][4][6]
-
Injector: A Programmable Temperature Vaporizer (PTV) injector is often used.[3][6]
-
Injection Volume: 1-3 µL is typical, though large volume injection (up to 50 µL) can be employed for trace analysis.[4][6]
-
Liner: A SurfaSil treated glass liner is recommended.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Column: A non-polar capillary column, such as a TraceGOLD TG-5MS (30 m x 0.25 mm x 0.25 µm) or an Agilent VF-XMS (60 m x 0.25 mm x 0.25 µm), is commonly used.[3][6]
-
Oven Temperature Program: A typical program might start at a low temperature (e.g., 50°C), hold for a short period, then ramp up to a final temperature of around 300°C.
2. Mass Spectrometry (MS)
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Ion Source Temperature: Typically around 230-300°C.[2]
-
Transfer Line Temperature: Approximately 280-310°C.
-
Acquisition Mode:
-
Selected Ion Monitoring (SIM): For enhanced sensitivity by monitoring specific ions characteristic of the target analytes.
-
Multiple Reaction Monitoring (MRM) on a Triple Quadrupole MS/MS: This provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[3] Timed-SRM (Selected Reaction Monitoring) can further optimize the analysis by only monitoring for specific compounds at their expected elution times.[3][6]
-
IV. Quantitative Data Summary
The following tables summarize quantitative data from various studies on the GC-MS analysis of organotin compounds.
Table 1: Method Detection and Quantification Limits
| Compound | Matrix | Derivatization Agent | GC-MS System | LOD | LOQ | Reference |
| Tributyltin (TBT) | Coastal Water | NaBEt₄ | GC/MS with PTV-LVI | 0.70 ng/L | 2.1 ng/L | [4] |
| Various Organotins | Water | NaBEt₄ | Triple Quadrupole GC-MS/MS | 0.05 ng/L | - | [3][6] |
| Tributyltin chloride (TBTCl) | Sediment | None (direct analysis) | Triple Quadrupole GC-MS/MS | < 0.1 ng/g | < 1.5 ng/g |
Table 2: Recovery and Linearity Data
| Compound(s) | Matrix | Spike Levels | Average Recovery (%) | Linearity (R²) | Reference |
| 17 Organotins | Beverages | 0.001 & 0.005 mg/L | 70.0 - 120.0 | > 0.995 | [2] |
| TBT & TPhT | Coastal Water | - | > 97 | - | [4] |
| MBT, DBT, TBT, DPhT, TPhT | Standards | 0-80 ng/L | - | 0.947 - 0.998 | [4] |
V. Conclusion
The GC-MS methods outlined provide a robust and sensitive approach for the analysis of organotin compounds in various matrices. The use of derivatization, appropriate internal standards, and advanced MS techniques like MS/MS with MRM allows for accurate and precise quantification at trace levels. The choice of the specific protocol should be guided by the analytical requirements, including the target analytes, sample matrix, and desired detection limits. Method validation, including the assessment of linearity, recovery, and reproducibility, is crucial for ensuring the quality of the analytical data.[4]
References
- 1. arpat.toscana.it [arpat.toscana.it]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Trioctyltin Azide Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for the synthesis and optimization of trioctyltin azide. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and safety information to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: this compound is typically synthesized via a salt metathesis reaction between trioctyltin chloride and an azide salt, most commonly sodium azide (NaN₃).[1] The chloride ligand on the organotin compound is displaced by the azide nucleophile.
Q2: Why is this compound often preferred over tributyltin azide?
A2: this compound is considered less toxic, has a lower vapor pressure, and is substantially odorless compared to tributyltin azide, making it safer and easier to handle in a laboratory setting.[2][3]
Q3: What are the key safety precautions when working with this compound?
A3: While this compound is less hazardous than its tributyl counterpart, it is still an organotin compound and an azide, both of which require careful handling. Key safety precautions include:
-
Handling Azides: Organic azides can be explosive, especially when heated or subjected to shock. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[3][4]
-
Organotin Toxicity: Organotin compounds can be toxic. Avoid inhalation, ingestion, and skin contact. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Waste Disposal: Azide-containing waste should be quenched properly before disposal. A common method is treatment with a reducing agent like sodium thiosulfate or by careful addition of nitrous acid to decompose excess azide.[2][3]
Q4: How can the progress of the reaction be monitored?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, a spot of the reaction mixture can be compared to spots of the starting material (trioctyltin chloride) and a purified product standard (if available). A developing solvent system that provides good separation between the starting material and the product should be used. For NMR, the disappearance of the signal corresponding to the starting material and the appearance of new signals for the product can be tracked over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature. | 1a. Extend Reaction Time: Monitor the reaction by TLC or NMR until the starting material is consumed. Reaction times can range from 1 to 10 hours or longer.[2] 1b. Increase Temperature: The reaction temperature can be increased, with ranges reported between 2°C and 130°C.[2][3] However, be cautious of potential side reactions at higher temperatures. |
| 2. Poor Solubility of Sodium Azide: Sodium azide has limited solubility in many organic solvents, which can hinder the reaction rate. | 2a. Use a Suitable Solvent: Consider using solvents in which sodium azide has some solubility or using a phase-transfer catalyst to facilitate the reaction. Toluene, diethyl ether, and water have been mentioned as suitable solvents.[2][3] Dimethylformamide (DMF) is also a common solvent for azide substitution reactions. | |
| 3. Hydrolysis of Trioctyltin Chloride: The presence of water can lead to the hydrolysis of the starting material, forming trioctyltin hydroxide or oxide, which will not react to form the azide. | 3a. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis of the starting material. | |
| Impure Product | 1. Unreacted Trioctyltin Chloride: The product may be contaminated with unreacted starting material. | 1a. Purification: Purification can be achieved through extraction and concentration.[1] Further purification may be possible with column chromatography, though specific conditions for this compound are not widely reported. Given the higher lipophilicity of this compound, it is expected to be more readily separable from inorganic byproducts.[3] |
| 2. Formation of Byproducts: Side reactions may lead to the formation of impurities. | 2a. Optimize Reaction Conditions: Adjusting the temperature and reaction time can help minimize the formation of byproducts. 2b. Proper Work-up: A thorough aqueous work-up can help remove water-soluble byproducts. | |
| Slow Reaction Rate | 1. Insufficient Mixing: In a heterogeneous reaction mixture (due to the poor solubility of sodium azide), inefficient stirring can limit the reaction rate. | 1a. Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to maximize the contact between the reactants. |
| 2. Low Temperature: The reaction may be too slow at lower temperatures. | 2a. Increase Temperature: Gradually increase the reaction temperature while monitoring for any decomposition or side product formation. | |
| 3. Insufficient Azide: An inadequate amount of sodium azide will limit the reaction rate. | 3a. Use an Excess of Sodium Azide: It is common to use a stoichiometric excess of sodium azide (1 to 3 equivalents) to drive the reaction to completion.[2][3] |
Quantitative Data Summary
The following table summarizes the reported reaction conditions for the synthesis of this compound. It is important to note that the optimal conditions may vary depending on the specific scale and desired purity of the product.
| Parameter | Reported Range/Value | Reference |
| Solvent | Toluene, Diethyl Ether, Water, Methylene Chloride | [1][2][3] |
| Temperature | 2°C - 130°C (preferred 5°C - 120°C) | [2][3] |
| Reaction Time | 1 - 10 hours | [2][3] |
| Sodium Azide (Equivalents) | 1 - 3 equivalents | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure.[1]
Materials:
-
Trioctyltin chloride
-
Sodium azide
-
Deionized water
-
Methylene chloride
-
10% aqueous sodium chloride solution
Procedure:
-
Dissolve 10.19 g of sodium azide in 30 ml of pure water in a flask equipped with a stirrer.
-
Cool the sodium azide solution to 8°C in an ice bath.
-
Slowly add 50.0 g of trioctyltin chloride to the cooled solution dropwise over a period of 10 minutes while stirring.
-
Continue stirring the mixture at 8°C for 2 hours.
-
After 2 hours, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous mixture with 88 ml of methylene chloride.
-
Separate the organic layer.
-
Extract the aqueous layer again with an additional 25 ml of methylene chloride.
-
Combine the organic extracts.
-
Wash the combined organic extracts with 25 ml of a 10% aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield this compound as the product.[1]
Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Product Yield
References
Technical Support Center: Trioctyltin Azide Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields in trioctyltin azide mediated reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Temperature | Ensure the reaction is heated to the appropriate temperature, typically between 100°C and 130°C for tetrazole synthesis from nitriles.[1] Monitor the internal reaction temperature, not just the heating bath temperature. |
| Inadequate Reaction Time | The reaction time can vary from 5 to 40 hours.[1] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS) to determine the optimal reaction time for your specific substrate. |
| Poor Quality Reagents | Use freshly prepared or properly stored this compound. Ensure the nitrile or other starting material is pure and free of contaminants that could interfere with the reaction. |
| Solvent Issues | Use a high-boiling, aprotic solvent such as toluene, xylene, or dimethylformamide (DMF) to ensure the reaction can reach the required temperature.[1] Ensure the solvent is anhydrous, as water can potentially hydrolyze the organotin azide. |
| Decomposition of Starting Material or Product | Some substrates or products may not be stable at the required reaction temperatures, leading to decomposition and lower yields.[1] If decomposition is suspected, consider running the reaction at a lower temperature for a longer duration. |
Issue 2: Difficulty in Product Purification and Removal of Tin Byproducts
| Possible Cause | Troubleshooting Step |
| Residual Trioctyltin Species | Trioctyltin byproducts, such as trioctyltin chloride, can be challenging to remove completely. Due to its higher lipophilicity compared to tributyltin compounds, removal of trioctyltin residues can be facilitated.[2] |
| Co-elution with Product | Tin byproducts may have similar polarity to the desired product, leading to co-elution during column chromatography. |
| Formation of Emulsions during Workup | The presence of organotin compounds can sometimes lead to the formation of stable emulsions during aqueous workup, making phase separation difficult. |
Strategies for Removing Tin Byproducts:
-
Aqueous Workup with Potassium Fluoride (KF): Washing the organic layer with an aqueous solution of KF can precipitate the tin as insoluble trioctyltin fluoride, which can then be removed by filtration.
-
Acidic Wash: Carefully washing with dilute acid can help to hydrolyze the tin species, making them more water-soluble and easier to remove with an aqueous extraction.
-
Column Chromatography: While challenging, optimization of the solvent system for column chromatography can help to separate the product from tin residues. A combination of nonpolar and polar solvents should be explored.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities, including tin byproducts.
Frequently Asked Questions (FAQs)
1. What are the main advantages of using this compound over tributyltin azide?
This compound offers several significant advantages over tributyltin azide, primarily related to safety and handling:
-
Lower Toxicity: this compound is less toxic than tributyltin azide. The oral LD50 in male rats for this compound is 500-1000 mg/kg, compared to 400 mg/kg for tributyltin azide.[1]
-
Lower Vapor Pressure and Odor: this compound has a much lower vapor pressure and is substantially odorless, which significantly reduces the risk of inhalation exposure and creates a better working environment.[1] Tributyltin azide is known for its powerful and persistent odor.[1]
-
Higher Thermal Stability: this compound is less explosive than tri-lower alkyltin azides, with a higher exothermic decomposition temperature (303°C for this compound vs. 295°C for tributyltin azide).[1][2]
2. What is the primary application of this compound?
The most well-documented application of this compound is the [3+2] cycloaddition reaction with organic nitriles to synthesize 5-substituted-1H-tetrazoles.[1][3] Tetrazoles are important heterocyclic compounds in medicinal chemistry and drug development.
3. What are the optimal reaction conditions for tetrazole synthesis using this compound?
For the synthesis of tetrazoles from cyanobenzene compounds, the following conditions are generally recommended:
-
Solvent: High-boiling organic solvents such as toluene, xylene, dimethylformamide (DMF), or dimethylimidazolidinone are preferred.[1]
-
Temperature: The reaction is typically carried out at a temperature between 90°C and 150°C, with a preferred range of 100°C to 130°C.[1]
-
Reagent Stoichiometry: It is economically advisable to use 1 to 3 equivalents of this compound based on the cyanobenzene compound.[1]
-
Reaction Time: The reaction time can range from 5 to 40 hours, depending on the specific substrate and reaction conditions.[1]
4. How can I safely handle and quench excess this compound after the reaction?
Excess trialkyltin azide can be safely decomposed by acidifying the reaction mixture in the presence of nitrous acid or a salt thereof (e.g., sodium nitrite).[1] The reaction mixture is typically adjusted to a pH of about 1 to 3 with an inorganic acid like hydrochloric acid.[1] This procedure converts the excess azide into less hazardous products.
5. Are there other reactions mediated by this compound besides tetrazole synthesis?
While the synthesis of tetrazoles is the most prominent application, organotin azides, in general, are known to participate in other cycloaddition reactions. However, specific examples and detailed protocols for this compound in other cycloadditions are not as well-documented in the readily available literature. Researchers can explore the reactivity of this compound with other unsaturated systems, such as alkynes, based on the principles of "click chemistry".[4]
Data Presentation
Table 1: Comparison of Physical and Toxicological Properties of this compound and Tributyltin Azide
| Property | This compound | Tributyltin Azide | Reference(s) |
| Odor | Substantially odorless | Powerful, peculiar odor | [1] |
| Vapor Pressure | Low | High (b.p. 118°-120° C./0.18 mmHg) | [1] |
| Exothermic Decomposition | 303°C | 295°C | [1][2] |
| Oral LD50 (male rats) | 500-1000 mg/kg | 400 mg/kg | [1] |
| Oral LD50 (female rats) | 250-500 mg/kg | 200-400 mg/kg | [1] |
Table 2: General Reaction Parameters for Tetrazole Synthesis
| Parameter | Recommended Range | Notes | Reference(s) |
| Temperature | 90°C - 150°C | Preferred range is 100°C - 130°C. | [1] |
| Solvent | Toluene, Xylene, DMF | High-boiling aprotic solvents are ideal. | [1] |
| Equivalents of this compound | 1 - 3 | Relative to the nitrile substrate. | [1] |
| Reaction Time | 5 - 40 hours | Dependent on substrate and temperature. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure described in US Patent 5,484,955 A.[1]
Materials:
-
Trioctyltin chloride
-
Sodium azide (NaN3)
-
Water
-
Methylene chloride (or other suitable organic solvent)
-
10% Aqueous sodium chloride solution
Procedure:
-
Dissolve sodium azide (1 to 3 equivalents based on trioctyltin chloride) in pure water.[1]
-
Cool the sodium azide solution to approximately 8°C.
-
Add trioctyltin chloride dropwise to the cooled sodium azide solution over a period of about 10 minutes.
-
Stir the mixture at the same temperature for approximately 2 hours.
-
Extract the reaction mixture with methylene chloride.
-
Wash the organic extract with a 10% aqueous sodium chloride solution.
-
Concentrate the organic extract under reduced pressure to yield this compound.
Protocol 2: General Procedure for the Synthesis of 5-Substituted-1H-Tetrazoles
This protocol is a general guideline based on the information provided in US Patent 5,484,955 A.[1]
Materials:
-
Cyanobenzene derivative (nitrile)
-
This compound (1-3 equivalents)
-
High-boiling solvent (e.g., toluene, xylene)
-
Sodium nitrite (NaNO2)
-
Inorganic acid (e.g., concentrated hydrochloric acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
n-Hexane
Procedure:
-
In a reaction vessel equipped with a condenser and a stirrer, combine the cyanobenzene derivative, this compound, and the high-boiling solvent.
-
Heat the reaction mixture to a temperature between 100°C and 130°C and stir for 5 to 40 hours, monitoring the reaction progress by TLC or another suitable method.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add an aqueous solution of sodium nitrite (1.2 to 3 equivalents based on the excess this compound) to the reaction mixture.
-
Carefully adjust the pH of the mixture to approximately 1-3 with an inorganic acid (e.g., concentrated HCl) while keeping the temperature between 5°C and 40°C.[1]
-
Add an organic solvent for extraction (e.g., ethyl acetate) and n-hexane.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 5-substituted-1H-tetrazole.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 5-substituted-1H-tetrazoles.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. US5484955A - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]
- 2. EP0578125B1 - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Side reactions and byproducts in Trioctyltin azide synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of trioctyltin azide.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, focusing on potential side reactions and byproduct formation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction: Insufficient reaction time or temperature. Hydrolysis of starting material: Presence of excess water leading to the formation of trioctyltin hydroxide and subsequently bis(trioctyltin) oxide. Loss during workup: Inefficient extraction or premature product decomposition. | - Ensure the reaction is stirred vigorously for the recommended duration (e.g., 2 hours at 8°C) to maximize interfacial contact between the aqueous and organic phases. - Use anhydrous solvents where possible, although the cited protocol uses a biphasic water/methylene chloride system. Minimize the amount of water to what is necessary to dissolve the sodium azide. - Perform extractions promptly and efficiently. Avoid excessive heating during solvent removal. |
| Presence of an Oily, Water-Insoluble Byproduct | Formation of bis(trioctyltin) oxide: This is a common byproduct from the hydrolysis of trioctyltin chloride or this compound. | - Purify the crude product using column chromatography on silica gel or alumina. - A thorough wash of the organic layer with brine during the workup can help remove some water-soluble precursors to this byproduct. |
| Milky or Cloudy Organic Layer During Workup | Emulsion formation: Vigorous shaking during extraction of the biphasic mixture can lead to stable emulsions, especially with organotin compounds. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Centrifugation can also be an effective method for separating the layers. |
| Safety Concern: Potential for Explosion | Formation of explosive azides: Reaction of sodium azide with the chlorinated solvent (e.g., methylene chloride) can form highly unstable diazidomethane.[1][2][3][4] Formation of hydrazoic acid: Acidification of the aqueous layer containing residual sodium azide will generate volatile and explosive hydrazoic acid.[5][6] Formation of heavy metal azides: Contact of sodium azide with certain metals (e.g., lead, copper) can form shock-sensitive explosive salts.[1][2] | - CRITICAL: Avoid the use of chlorinated solvents if possible. Toluene is mentioned as an alternative solvent in some protocols.[6] If methylene chloride is used, maintain low temperatures and avoid prolonged reaction times. - NEVER acidify the aqueous waste containing sodium azide. The patent protocol describes a specific procedure for quenching excess azide with a nitrous acid solution, which should be followed carefully in a well-ventilated fume hood.[5][6] - Use glass, Teflon, or stainless steel equipment. Avoid contact with brass, lead, or copper fittings. Use plastic or ceramic spatulas for handling solid sodium azide.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through a salt metathesis reaction between trioctyltin chloride and sodium azide.[7] The reaction is often performed in a biphasic system, such as water and an organic solvent like methylene chloride or toluene.[5][6]
Q2: What are the main side reactions I should be aware of?
A2: The most significant side reaction is the hydrolysis of the starting material, trioctyltin chloride, which can lead to the formation of trioctyltin hydroxide and its condensation product, bis(trioctyltin) oxide.[8][9] Additionally, the reaction of sodium azide with chlorinated solvents can produce explosive byproducts, and the formation of toxic and explosive hydrazoic acid is a concern, especially during workup.[1][2][5]
Q3: Is this compound stable?
A3: this compound is considered relatively stable compared to lower alkyltin azides like tributyltin azide. It has a higher exothermic decomposition temperature (303°C compared to 295°C for tributyltin azide).[5][6] However, like all azide compounds, it should be handled with care and protected from excessive heat and shock.
Q4: What are the safety precautions for handling sodium azide?
A4: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[1][3] It reacts with acids to form highly toxic and explosive hydrazoic acid.[5][6] It can also form explosive heavy metal azides upon contact with metals like lead and copper.[1][2] Always handle sodium azide in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid using metal spatulas.[1]
Q5: How can I confirm the formation of this compound?
A5: The formation of the azide can be confirmed by infrared (IR) spectroscopy. A strong, characteristic absorption band for the azide group (N3) should appear around 2080 cm⁻¹.[5][6]
Quantitative Data Summary
| Compound | Property | Value | Reference |
| This compound | Exothermic Decomposition Temperature | 303°C | [5][6] |
| Tributyltin azide | Exothermic Decomposition Temperature | 295°C | [5][6] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the procedure described in US Patent 5,484,955.[5]
Materials:
-
Trioctyltin chloride
-
Sodium azide
-
Deionized water
-
Methylene chloride
-
10% Aqueous sodium chloride solution (brine)
Procedure:
-
In a suitable reaction vessel, dissolve sodium azide in deionized water.
-
Cool the sodium azide solution to 8°C using an ice bath.
-
While maintaining the temperature at 8°C, add trioctyltin chloride dropwise to the stirred sodium azide solution over a period of 10 minutes.
-
Continue stirring the mixture at 8°C for 2 hours.
-
After 2 hours, transfer the reaction mixture to a separatory funnel and extract with methylene chloride.
-
Separate the organic layer and perform a second extraction of the aqueous layer with methylene chloride.
-
Combine the organic extracts and wash with a 10% aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield this compound as an oily product.
Safety Note: This reaction should be performed in a well-ventilated fume hood. Pay close attention to the safe handling of sodium azide and the potential for hazardous byproduct formation as detailed in the troubleshooting guide.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main synthesis reaction and primary hydrolysis side reaction.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. Sodium Azide [k-state.edu]
- 4. Sodium Azide | NaN3 | CID 33557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5484955A - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]
- 6. EP0578125B1 - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]
- 7. Tributyltin azide - Wikipedia [en.wikipedia.org]
- 8. Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in handling and storing Trioctyltin azide
Disclaimer: Trioctyltin azide is a specialized organotin azide compound. Publicly available data on its specific handling and storage properties is limited. Therefore, this guide is based on the general safety principles for organic azides and organotin compounds. It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.
Troubleshooting Guides
This section provides solutions to common problems researchers might encounter when working with this compound and other organic azides.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unexpected Color Change or Gas Evolution in Stored this compound | Decomposition of the azide compound. This can be initiated by exposure to heat, light, or contaminants. | 1. Do NOT open the container. 2. Immediately move the container to a blast shield or a designated area for hazardous materials.3. Contact your institution's Environmental Health and Safety (EHS) department for guidance on disposal of potentially explosive materials.4. Review storage conditions to ensure they align with recommendations (cool, dark, inert atmosphere). |
| Reaction Failure or Inconsistent Results | 1. Degradation of this compound.2. Incompatibility with reaction components (e.g., acids, metals).3. Presence of moisture. | 1. Verify the integrity of the starting material. If possible and safe, analyze a small sample for purity.2. Ensure all reaction components are compatible with organic azides. Avoid acidic conditions and the use of metal spatulas or reagents that can form heavy metal azides.[1][2][3]3. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Difficulty in Isolating the Product | The product may be unstable under the purification conditions. | Avoid distillation and sublimation for purification of azide-containing compounds.[3] Opt for extraction and precipitation methods.[3] |
| Visible Residue or Crystals Around Container Threads | Potential formation of shock-sensitive metal azides if the container has a metal cap, or crystallization of the azide. | 1. Handle the container with extreme care, avoiding friction or impact.2. Do not attempt to force open a stuck cap.3. Consult with EHS for procedures on safely handling and decontaminating the container. |
Frequently Asked Questions (FAQs)
Handling
-
Q1: What are the primary hazards associated with this compound? A1: As an organotin azide, it presents a dual hazard. Organic azides are potentially explosive and can be sensitive to heat, light, shock, and friction.[1] Organotin compounds are toxic.[4]
-
Q2: What personal protective equipment (PPE) should I wear when handling this compound? A2: Always wear appropriate gloves, a lab coat, and safety glasses.[5] For procedures with a higher risk of splashing or explosion, a face shield and blast shield are recommended.[5]
-
Q3: Can I use a metal spatula to weigh this compound? A3: No. Metal spatulas should be avoided as they can form shock-sensitive metal azides.[1][5] Use plastic or ceramic spatulas.
-
Q4: What solvents are incompatible with this compound? A4: Avoid chlorinated solvents like dichloromethane and chloroform, as they can form explosive di- and tri-azidomethane.[2][3] Also, avoid acids, which can generate highly toxic and explosive hydrazoic acid.[1]
Storage
-
Q5: How should I store this compound? A5: Organic azides should be stored in a cool, dark place, away from heat, light, and sources of ignition.[2][6] For less stable azides, storage as a solution (not exceeding 1M) at low temperatures (-18°C) is recommended.[1][6]
-
Q6: What is the "Rule of Six" and how does it apply to the stability of organic azides? A6: The "Rule of Six" is a guideline for assessing the stability of energetic compounds. It suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient dilution to make the compound relatively safer to handle.[1]
Emergency Procedures
-
Q7: What should I do in case of a small spill of this compound solution? A7: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a labeled container for hazardous waste, and clean the area with a suitable solvent.[5] Always perform this in a well-ventilated area and with appropriate PPE.
-
Q8: What is the appropriate first aid for exposure to this compound? A8: In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. In all cases of exposure, seek immediate medical attention.
Quantitative Data for Related Compounds
| Compound/Class | Parameter | Value | Source |
| Organic Azides (general) | Recommended Storage Temperature | Below room temperature; -18°C for less stable azides. | [1][2] |
| Organic Azides (less stable) | Maximum Storage Concentration | ≤ 1M in solution. | [1][6] |
| Tributyltin Azide | LD50 (oral, rat) | 400 mg/kg | [4] |
| Trioctyltin Chloride | LD50 (oral, rat) | >4000 mg/kg (indicating lower toxicity than tributyltin compounds) | [7] |
| Tributyltin (TBT) in sediment | Storage Stability at -20°C | Stable for at least 18 months. | [8] |
| Tributyltin (TBT) in seawater | Storage Stability at 4°C in the dark | Stable for 7 months, 50% loss after 540 days. | [8] |
Experimental Protocols
Protocol for Handling a Small Spill of an Organic Azide Solution
-
Alert Personnel: Immediately alert others in the laboratory.
-
Isolate the Area: Restrict access to the spill area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and safety glasses.
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand.
-
Collection: Carefully collect the absorbed material using non-sparking tools (e.g., plastic scoop) and place it into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and cleaning cloths, as hazardous waste according to your institution's guidelines.
Visualizations
Caption: Workflow for responding to a small organic azide spill.
Caption: Decision tree for troubleshooting unexpected reaction outcomes.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 3. ucd.ie [ucd.ie]
- 4. Tributyltin azide - Wikipedia [en.wikipedia.org]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. EP0578125B1 - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]
- 8. Stability and storage problems in organotin speciation in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in tetrazole synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low conversion rates and other issues during tetrazole synthesis, particularly via the common [3+2] cycloaddition of nitriles and azides.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My tetrazole synthesis reaction is showing very low or no conversion. What are the most common causes?
Low or no conversion in tetrazole synthesis is a frequent issue that can often be traced back to several key factors:
-
Insufficient Nitrile Activation: The [3+2] cycloaddition between a nitrile and an azide is often slow without an activator. The nitrile group is not electrophilic enough to react readily with the azide nucleophile. Lewis acids (e.g., zinc salts, aluminum salts) or Brønsted acids (e.g., ammonium chloride) are commonly used to activate the nitrile.[1][2][3] Without proper activation, the reaction may not proceed at a reasonable rate.
-
Inappropriate Reaction Temperature: Many tetrazole syntheses require elevated temperatures to overcome the activation energy barrier.[4] If the temperature is too low, the reaction kinetics will be very slow, leading to poor conversion in a practical timeframe. Conversely, excessively high temperatures can lead to decomposition of the product or starting materials.
-
Poor Solvent Choice: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF and DMSO are commonly used as they can dissolve the reagents and facilitate the reaction at higher temperatures.[3][5] In some cases, water or alcohols can also be effective, particularly when using certain catalysts like zinc salts.[1]
-
Deactivated Nitrile Substrate: The electronic nature of the group attached to the nitrile is important. Electron-withdrawing groups on the nitrile substrate can enhance the reaction rate by making the nitrile carbon more electrophilic.[6] Conversely, sterically hindered or electron-rich nitriles may exhibit lower reactivity and require more forcing conditions.[7][8]
-
Catalyst Inactivity or Insufficient Loading: If a catalyst is being used, it may be inactive due to impurities or degradation. Ensure the catalyst is of good quality. The amount of catalyst is also crucial; too little may not provide sufficient activation.
Question 2: I'm observing a significant amount of a side product that appears to be the corresponding carboxamide. How can I prevent this?
The formation of a carboxamide is a common side reaction resulting from the hydration of the nitrile starting material. This is particularly prevalent when using certain Lewis acid catalysts in the presence of water.
-
Zinc-Promoted Hydration: Zinc salts, while effective catalysts for tetrazole formation, can also promote the hydration of the nitrile to a carboxamide, especially at elevated temperatures in aqueous conditions.[7]
-
Mitigation Strategies:
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can minimize nitrile hydration. However, some popular methods, like those developed by Sharpless, specifically use aqueous conditions.[8]
-
Catalyst Choice: Consider using a Brønsted acid catalyst like ammonium chloride, which is less likely to promote hydration compared to some Lewis acids.[3]
-
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters and have been shown to suppress carboxamide formation by allowing for reactions at high temperatures without the presence of a zinc catalyst.[7]
-
Question 3: The reaction time for my tetrazole synthesis is excessively long. How can I speed up the reaction?
Long reaction times are a common drawback in tetrazole synthesis.[9][10] Several methods can be employed to accelerate the conversion:
-
Increase Temperature: Carefully increasing the reaction temperature is often the most direct way to increase the reaction rate.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, while also potentially increasing yields.[9]
-
Optimize Catalyst: The choice and amount of catalyst can significantly impact the reaction rate. Lewis acids like zinc or aluminum salts are known to enhance the rate by activating the nitrile.[1] Experimenting with different catalysts and their concentrations can lead to faster reactions.
-
Flow Chemistry: Continuous flow systems can operate at higher temperatures and pressures than batch reactors, significantly accelerating the reaction in a safe and controlled manner.[7][8]
Question 4: My starting materials are not fully soluble in the reaction solvent. What should I do?
Complete dissolution of reactants is ideal for a homogeneous reaction. If you are experiencing solubility issues:
-
Solvent Selection: Ensure you are using an appropriate solvent. High-boiling polar aprotic solvents like DMF or DMSO are often effective at dissolving a wide range of nitriles and azide salts.[3][5]
-
Co-solvents: In some cases, a co-solvent system can improve solubility. For example, a mixture of an organic solvent and water is used in some zinc-catalyzed procedures.[7]
-
Temperature: Gently heating the mixture (while stirring) can often help to dissolve the starting materials before the main reaction temperature is reached.
Question 5: I am concerned about the safety of using sodium azide and the potential formation of hydrazoic acid. What precautions should I take?
Safety is paramount when working with azides. Sodium azide is toxic, and hydrazoic acid (HN₃), which can form in the presence of acid, is highly toxic, volatile, and explosive.[3][9]
-
Work in a Fume Hood: Always handle sodium azide and conduct the reaction in a well-ventilated fume hood.[3]
-
Avoid Strong Acids: Be cautious when using acidic conditions, as this will generate hydrazoic acid. Buffered systems (e.g., with ammonium chloride) are often used to control the pH.[3]
-
Quenching: After the reaction, any residual azide should be carefully quenched. A common method is the addition of a sodium nitrite solution.
-
Waste Disposal: Azide-containing waste must be disposed of properly according to your institution's safety guidelines. Azides can form explosive salts with heavy metals, so they should not be mixed with waste containing metals like lead or copper.[3]
Experimental Protocols
Protocol 1: General Procedure for Tetrazole Synthesis using Zinc Bromide
This protocol is based on the widely used Sharpless method for synthesizing 5-substituted-1H-tetrazoles.
Materials:
-
Organic nitrile (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Zinc bromide (ZnBr₂) (1.0 equiv)
-
Water
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the organic nitrile, sodium azide, and zinc bromide.
-
Add a 1:1 mixture of water and DMF sufficient to dissolve the reactants.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the mixture to pH ~2 with 2M HCl in a fume hood. This will protonate the tetrazole and may also generate some HN₃.
-
The product will often precipitate upon acidification. If not, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Tetrazole Synthesis using Ammonium Chloride
This method avoids the use of heavy metal catalysts.[3]
Materials:
-
Organic nitrile (1.0 equiv)
-
Sodium azide (NaN₃) (1.2 equiv)
-
Ammonium chloride (NH₄Cl) (1.2 equiv)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 2M
Procedure:
-
To a round-bottom flask, add the nitrile, sodium azide, ammonium chloride, and DMF.[3]
-
Heat the mixture to 100-130 °C with vigorous stirring for the time indicated by your specific substrate (can range from a few hours to over 24 hours). Monitor by TLC.[3]
-
Once the reaction is complete, cool to room temperature.
-
Pour the reaction mixture into a beaker of water and acidify with 2M HCl to pH ~2 to precipitate the product.[3]
-
Isolate the solid product by vacuum filtration, washing with cold water.[3]
-
The product can be further purified by recrystallization.
Data Summary
Table 1: Comparison of Catalysts and Conditions in Tetrazole Synthesis
| Catalyst | Substrate Example | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnBr₂ | Benzonitrile | Water | 100 | 12 | 90 | [1] |
| NH₄Cl | Benzonitrile | DMF | 120 | 24 | 85 | [9] |
| MoO₃ | Benzonitrile | N/A | 120 | 2 | 98 | [11] |
| L-proline | Benzonitrile | DMSO | 120 | 2 | 94 | [1] |
| None (Flow) | 4-Methoxybenzonitrile | NMP:Water (9:1) | 190 | 0.33 | 99 (conversion) | [7] |
Visual Guides
References
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. scispace.com [scispace.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Trioctyltin Azide Reactivity in Cycloaddition Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trioctyltin azide. The information focuses on the effects of solvent and temperature on the reactivity of this compound in [3+2] cycloaddition reactions with nitriles to synthesize tetrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
This compound is primarily used as a reagent in [3+2] cycloaddition reactions with cyanobenzene and other nitrile compounds to form 5-substituted tetrazoles. This method is valued in pharmaceutical and medicinal chemistry for the synthesis of tetrazole-containing compounds, which are important scaffolds in various drug candidates.
Q2: What are the recommended general conditions for reacting this compound with nitriles?
For the synthesis of tetrazoles, the reaction is typically carried out at elevated temperatures in a high-boiling point organic solvent. The recommended temperature range is generally between 90°C and 150°C, with a preferred range of 100°C to 130°C.[1][2]
Q3: Which solvents are suitable for this reaction?
High-boiling point, non-interfering organic solvents are preferred. Commonly used solvents include toluene, xylene, dimethylformamide (DMF), and dimethylimidazolidinone.[1][2] The choice of solvent can influence reaction time and yield.
Q4: What is a typical reaction time for the synthesis of tetrazoles using this compound?
Reaction times can vary significantly depending on the specific substrates, temperature, and solvent used. Generally, reaction times range from 5 to 40 hours.[1][2] Monitoring the reaction progress by techniques such as TLC or LC-MS is recommended to determine the optimal reaction time.
Q5: Is this compound considered a hazardous reagent?
While all azides should be handled with care due to their potential explosive nature, this compound is considered to be less explosive than lower alkyltin azides like tributyltin azide. This compound has a higher exothermic decomposition temperature (303°C) compared to tributyltin azide (295°C). It is also less toxic and has a lower vapor pressure, making it a safer alternative in many applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Reaction temperature is too low: The cycloaddition reaction has a significant activation energy barrier. 2. Reaction time is insufficient: The reaction may be slow to proceed to completion. 3. Inappropriate solvent: The solvent may not be suitable for the specific reactants or reaction temperature. 4. Decomposition of reactants or products: Prolonged exposure to high temperatures can lead to degradation. | 1. Increase the reaction temperature: Gradually increase the temperature within the recommended range of 100°C to 130°C.[1][2] 2. Extend the reaction time: Monitor the reaction over a longer period (up to 40 hours).[1][2] 3. Solvent screening: Test different high-boiling solvents such as toluene, xylene, or DMF to find the optimal medium for your specific reaction. 4. Optimize temperature and time: Find a balance where the reaction proceeds at a reasonable rate without significant decomposition. |
| Formation of byproducts | 1. Side reactions at high temperatures: Elevated temperatures can promote alternative reaction pathways. 2. Presence of impurities: Impurities in the starting materials or solvent can lead to unwanted side reactions. | 1. Lower the reaction temperature: Operate at the lower end of the effective temperature range (e.g., 100-110°C) and extend the reaction time if necessary. 2. Purify starting materials: Ensure the purity of the nitrile, this compound, and solvent before starting the reaction. |
| Difficulty in product isolation | 1. Recovery of trioctyltin byproducts: Organotin byproducts can sometimes complicate the purification of the desired tetrazole. | 1. Acidic workup: An acidic workup can help to remove the tin-containing species. 2. Chromatography: Utilize column chromatography for purification if simple extraction and crystallization are insufficient. |
Experimental Protocols & Data
Table 1: Synthesis of 5-[2-(4'-methylbiphenyl)]-1H-tetrazole
| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(4-methylphenyl)benzonitrile | Toluene | 125 | 8.5 | 87 | [1] |
Table 2: Synthesis of Methyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 1-(2'-cyanobiphenyl-4-yl)methyl-2-ethoxybenzimidazole-7-carboxylate | Toluene | 125 | 31 | 100 | [1] |
Detailed Experimental Protocol: General Procedure for Tetrazole Synthesis
This protocol is a generalized procedure based on examples from the literature for the reaction of a cyanobenzene derivative with this compound.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the cyanobenzene derivative (1 equivalent) and this compound (1 to 3 equivalents).
-
Solvent Addition: Add a suitable high-boiling solvent, such as toluene or xylene, to achieve a concentration that is 3 to 10 times the amount of the starting nitrile.[1][2]
-
Heating: Heat the reaction mixture to the desired temperature (typically between 100°C and 130°C) and stir.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The subsequent workup to remove the tin species and isolate the tetrazole product may vary depending on the specific product's properties. An acidic workup is often employed.
-
Visualizations
Experimental Workflow for Tetrazole Synthesis
References
Validation & Comparative
A Comparative Guide to Trioctyltin Azide and Tributyltin Azide in Organic Synthesis
For researchers and professionals in drug development and organic synthesis, the choice of reagents is paramount to ensuring reaction efficiency, safety, and scalability. Organotin azides are potent reagents, particularly in the synthesis of tetrazoles, a common motif in pharmaceuticals. This guide provides an objective comparison between trioctyltin azide and its more traditional counterpart, tributyltin azide, supported by experimental data and protocols.
At a Glance: Key Differences
While both this compound and tributyltin azide are effective for synthesizing tetrazoles from nitriles, they differ significantly in their physical properties and safety profiles. This compound has emerged as a favorable alternative due to its reduced toxicity, lower vapor pressure, and lack of a powerful odor, making it more suitable for large-scale and industrial applications.[1][2] In contrast, tributyltin azide is highly toxic and possesses a strong, pervasive odor that makes handling challenging.[1][2][3]
Physical and Chemical Properties
The selection of a reagent often begins with an assessment of its fundamental properties. The following table summarizes the key physical and toxicological data for this compound and tributyltin azide.
| Property | This compound | Tributyltin Azide |
| Formula | C24H51N3Sn | C12H27N3Sn[3] |
| Molar Mass | 500.4 g/mol | 332.08 g/mol [3] |
| Appearance | - | Colorless to light yellow liquid or white solid[3] |
| Boiling Point | - | 120 °C at 0.2 mmHg[3] |
| Vapor Pressure | Low[1] | High (b.p. 118-120°C / 0.18 mmHg)[1][2] |
| Odor | Substantially odorless[1] | Powerful and peculiar[1][2] |
| Exothermic Decomposition | 303°C[1] | 295°C[1] |
| LD50 (oral, rat, male) | 500-1000 mg/kg[1][2] | 400 mg/kg[1][2] |
| LD50 (oral, rat, female) | 250-500 mg/kg[1][2] | 200-400 mg/kg[1][2] |
Performance in Organic Synthesis
The primary application for both reagents is the [3+2] cycloaddition reaction with nitriles to form 5-substituted tetrazoles.[3] This reaction is a cornerstone for the synthesis of various pharmaceuticals, including angiotensin II receptor antagonists.[3]
Reaction Yield and Conditions
Experimental data indicates that the yield of tetrazolation using this compound is "substantially the same as or even higher than that of a tri-lower alkyltin azide".[1] The reaction conditions are also comparable. For instance, the synthesis of tetrazolylbenzene compounds is typically carried out by reacting a cyanobenzene compound with 1 to 3 equivalents of the trialkyltin azide in a solvent like toluene at temperatures ranging from 90°C to 150°C, with reaction times of 5 to 40 hours.[1][2]
Safety and Handling
The most significant divergence between the two compounds lies in their safety profiles.
-
Toxicity : As indicated by the LD50 values, this compound is demonstrably less acutely toxic than tributyltin azide.[1][2] Clinical signs and necropsy findings in animal studies further support that tributyltin azide is the more toxic of the two.[1]
-
Handling : Tributyltin azide's high vapor pressure and potent, persistent odor pose significant challenges, especially in an industrial setting, making it difficult to ensure worker safety.[1][2] The odor can be readily absorbed by clothing and equipment.[1][2] In contrast, this compound is described as having a low vapor pressure and being substantially odorless, which simplifies handling procedures.[1]
-
Skin Contact : Tributyltin compounds are known to be highly toxic, and tributyltin azide can cause skin rashes, itching, or blisters.[3] this compound is noted to not cause rashes in workers, enhancing its safety profile.[1]
-
Thermal Stability : this compound exhibits slightly higher thermal stability, with an exothermic decomposition temperature of 303°C compared to 295°C for tributyltin azide.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for the synthesis of the azide reagents and their subsequent use in tetrazole formation.
Protocol 1: Synthesis of Trialkyltin Azides
This protocol describes the general synthesis of trialkyltin azides via a salt metathesis reaction between the corresponding trialkyltin chloride and sodium azide.[1][3][4]
Materials:
-
Trialkyltin chloride (e.g., trioctyltin chloride or tributyltin chloride)
-
Sodium azide (NaN3)
-
Deionized water
-
Dichloromethane (or other suitable organic solvent like diethyl ether or toluene)[1][4]
-
10% aqueous sodium chloride solution
Procedure:
-
Dissolve sodium azide (1-3 equivalents) in deionized water and cool the solution to approximately 8°C.[1]
-
Add the trialkyltin chloride (1 equivalent) dropwise to the cooled sodium azide solution over a period of 10-15 minutes.
-
Stir the mixture at the same temperature for 1.5 to 2 hours.[1]
-
Extract the reaction mixture with an organic solvent (e.g., dichloromethane).[1]
-
Wash the organic extract with a 10% aqueous sodium chloride solution.[1]
-
Dry the organic phase over a suitable drying agent (e.g., magnesium sulfate or sodium sulfate).[1][4]
-
Concentrate the solution under reduced pressure to yield the trialkyltin azide product.[1]
Protocol 2: Synthesis of 5-Substituted Tetrazoles
This protocol outlines the general procedure for the [3+2] cycloaddition of a trialkyltin azide with a nitrile.[1][2]
Materials:
-
Cyanobenzene compound (nitrile)
-
Trialkyltin azide (this compound or tributyltin azide)
-
High-boiling solvent (e.g., toluene)
Procedure:
-
In a reaction vessel, combine the cyanobenzene compound (1 equivalent) with the trialkyltin azide (1-3 equivalents).[1][2]
-
Add a solvent, such as toluene, typically 3 to 10 times the amount of the starting material.[2]
-
Heat the mixture to a temperature between 100°C and 130°C.[2]
-
Stir the reaction for 5 to 40 hours, monitoring for completion.[2]
-
After cooling, the tributyltin or trioctyltin group is typically removed by acidification (e.g., with aqueous mineral acid) to yield the final tetrazole product.[2]
Protocol 3: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While the primary comparison focuses on nitrile cycloadditions, the azide functionality is central to "click chemistry." The following is a general protocol for the widely used CuAAC reaction to form 1,2,3-triazoles, providing broader context for the utility of azide reagents.[5][6][7]
Materials:
-
Alkyne-containing molecule
-
Azide-containing molecule (e.g., an organic azide, not the tin azide directly for this protocol)
-
Copper(II) sulfate (CuSO4)
-
A stabilizing ligand (e.g., THPTA or TBTA)
-
A reducing agent (e.g., sodium ascorbate)
-
Appropriate solvent (e.g., water, DMSO, tBuOH)[5]
Procedure:
-
Prepare stock solutions of the alkyne, azide, CuSO4, ligand, and sodium ascorbate.
-
Pre-complex the CuSO4 with the ligand (e.g., in a 1:2 molar ratio) for several minutes.[5][6]
-
In the reaction vessel, combine the alkyne and the azide.
-
Add the pre-formed copper-ligand complex to the mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.[5]
-
Allow the reaction to proceed at room temperature for 15-60 minutes.[5][7]
-
The resulting 1,2,3-triazole can then be purified using standard methods.
Conclusion
This compound stands out as a superior reagent to tributyltin azide for applications in organic synthesis, particularly on a larger scale. Its comparable, if not slightly better, performance in tetrazole synthesis, combined with a significantly improved safety profile—lower toxicity, low vapor pressure, and lack of a strong odor—makes it an attractive and practical alternative. For researchers and drug development professionals, the adoption of this compound can lead to safer laboratory practices and more scalable synthetic routes without compromising reaction efficiency.
References
- 1. US5484955A - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]
- 2. EP0578125B1 - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]
- 3. Tributyltin azide - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. axispharm.com [axispharm.com]
- 7. confluore.com [confluore.com]
Comparative toxicity of Trioctyltin azide and other organotin azides
A Comparative Guide to the Toxicity of Trioctyltin Azide and Other Organotin Compounds
For researchers, scientists, and drug development professionals, understanding the toxicological profiles of organotin compounds is crucial for safe handling and informed application. This guide provides a comparative analysis of the toxicity of this compound and other representative organotin compounds, supported by experimental data.
Data Presentation: Comparative Toxicity of Organotin Compounds
The toxicity of organotin compounds is primarily determined by the number and nature of the organic groups attached to the tin atom. Generally, for trialkyltin compounds, the toxicity decreases as the length of the alkyl chain increases.[1][2][3] Trioctyltin compounds are considered to be of low toxicity.[1] The following table summarizes acute oral toxicity (LD50) and in vitro cytotoxicity (IC50) data for a selection of organotin compounds.
| Compound | Test Model | Toxicity Value (LD50/IC50) | Reference |
| This compound | Rat (oral, male) | 500-1000 mg/kg | Patent EP0578125B1 |
| Rat (oral, female) | 250-500 mg/kg | Patent EP0578125B1 | |
| Tributyltin Azide | Rat (oral, male) | 400 mg/kg | [4] |
| Rat (oral, female) | 200-400 mg/kg | Patent EP0578125B1 | |
| Trimethyltin Chloride | Rat (oral) | 12.6 mg/kg | [2] |
| Triethyltin Chloride | Rat (diet) | Lethal at 6.7 mg/kg/day | [2] |
| Tributyltin Chloride | CAL-27 cells | IC50: 0.91 µM | [5] |
| MCF-10A cells | IC50: ~1 µM | [5] | |
| Bis(tributyltin) oxide | CAL-27 cells | IC50: 13.18 µM | [5] |
| MCF-10A cells | IC50: 4.93 µM | [5] | |
| Dibutyltin Dichloride | Rat thymocytes | Induces apoptosis | [1] |
| Triphenyltin Chloride | Rat (diet) | Thymus atrophy at 150 ppm | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the toxicological evaluation of organotin compounds.
Acute Oral Toxicity (LD50) Determination in Rats
The determination of the median lethal dose (LD50) for acute oral toxicity is typically conducted following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). The Acute Toxic Class Method (OECD Guideline 423) is a commonly used procedure.
Principle: This method involves a stepwise procedure where a small number of animals are dosed at defined levels. The outcome of each step determines the dosage for the next step, allowing for the classification of the substance's toxicity with a minimal number of animals.
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) from a standard laboratory strain are used. Animals are acclimated to the laboratory conditions before the study.
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water). The dose is administered orally by gavage using a stomach tube. The volume administered is generally kept constant.
-
Dosing Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). A group of three animals is dosed at the starting dose.
-
Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Stepwise Progression:
-
If mortality is observed, the next group of three animals is dosed at a lower fixed dose level.
-
If no mortality is observed, the next group of three animals is dosed at a higher fixed dose level.
-
-
Data Analysis: The LD50 is estimated based on the dose levels at which mortality was and was not observed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture: The desired cell line (e.g., human cancer cell lines like HeLa or Jurkat) is cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.
-
Compound Exposure: The organotin compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the cell culture medium to various concentrations. The cells are then treated with these different concentrations of the compound.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound compared to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Signaling Pathway of Organotin-Induced Apoptosis
Organotin compounds are known to induce apoptosis, or programmed cell death, in various cell types. A common mechanism involves the mitochondrial-mediated pathway. The following diagram illustrates a plausible signaling pathway for organotin-induced apoptosis.
References
- 1. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. toxicity - Why are tri-organotin chloride compounds so dangerous? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Tributyltin azide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Toxicity of triorganotin compounds: comparative in vivo studies with a series of trialkyltin compounds and triphenyltin chloride in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Trioctyltin Azide vs. Sodium Azide in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate reagents is a critical decision in the intricate process of drug discovery and development. This guide provides a comprehensive comparison of Trioctyltin azide and Sodium azide, two azide-containing compounds with distinct properties and applications. By examining their performance, safety profiles, and experimental utility, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic chemistry needs, particularly in the realm of heterocyclic chemistry relevant to pharmaceuticals.
At a Glance: Key Differences
| Property | This compound | Sodium Azide |
| Formula | (C8H17)3SnN3 | NaN3 |
| Molecular Weight | 492.4 g/mol | 65.01 g/mol |
| Toxicity (Oral LD50, rat) | Male: 500-1000 mg/kg[1][2] Female: 250-500 mg/kg[1][2] | Human lethal dose estimated at ≥700 mg total or ~10 mg/kg[3] |
| Solubility | Liposoluble | Highly soluble in water[4] |
| Primary Application in Drug Development | Synthesis of tetrazole-containing compounds (e.g., angiotensin II receptor antagonists)[5] | Versatile reagent in organic synthesis, preservative for biological samples[6] |
| Key Safety Concern | Organotin toxicity (though lower than other trialkyltin azides) | Highly toxic, forms explosive compounds with heavy metals, liberates toxic hydrazoic acid with acid[7][8][9] |
| Odor | Substantially odorless[1][2] | Odorless solid, but can liberate hydrazoic acid with a sharp, pungent odor[10] |
Performance in a Key Application: Tetrazole Synthesis
A significant application of azide compounds in drug development is the synthesis of tetrazoles, a class of heterocyclic compounds found in numerous pharmaceuticals, including the widely prescribed angiotensin II receptor antagonists.[5] this compound has emerged as a valuable reagent in this context, offering advantages over both sodium azide and other organotin azides like the more toxic tributyltin azide.[5]
The primary advantage of using this compound in tetrazole synthesis lies in its ability to facilitate the [3+2] cycloaddition reaction with nitriles under milder conditions and with improved safety. The higher liposolubility of this compound also simplifies the purification process, allowing for easier removal of organotin residues from the final product.[1][2]
Experimental Protocol: Synthesis of a Tetrazolylbenzene Compound using this compound
The following protocol is a generalized procedure based on methodologies described in the literature for the synthesis of tetrazolylbenzene compounds, which are precursors to angiotensin II receptor antagonists.[1]
Materials:
-
2-cyanobiphenyl derivative
-
This compound
-
Toluene
-
Dimethylformamide (DMF)
-
Ethanol
-
Sodium nitrite
-
Hydrochloric acid
-
Methylene chloride
-
Sodium chloride solution (10%)
Procedure:
-
A mixture of the 2-cyanobiphenyl derivative, this compound (1 to 3 equivalents), toluene, and a catalytic amount of DMF is stirred at 115°C for 24 hours under a nitrogen atmosphere.
-
After cooling, the reaction mixture is concentrated.
-
Ethanol and a solution of sodium nitrite in water are added.
-
The pH of the mixture is adjusted to 3-4 with concentrated hydrochloric acid.
-
The mixture is extracted with methylene chloride.
-
The organic extract is washed with a 10% aqueous sodium chloride solution and then concentrated under reduced pressure to yield the tetrazolylbenzene product.
Experimental Workflow: Tetrazole Synthesis
Caption: Workflow for the synthesis of a tetrazolylbenzene compound.
Synthesis of this compound
A key consideration for the use of this compound is its synthesis, which typically involves the reaction of Trioctyltin chloride with sodium azide.[1][2] This highlights that while this compound offers safety advantages in its application, its synthesis still requires the handling of the highly toxic sodium azide.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound.[1][2]
Materials:
-
Trioctyltin chloride
-
Sodium azide
-
Pure water
-
Methylene chloride
-
Sodium chloride solution (10%)
Procedure:
-
Sodium azide is dissolved in pure water and the solution is cooled to 8°C.
-
Trioctyltin chloride is added dropwise to the cooled sodium azide solution over a period of 10 minutes.
-
The mixture is stirred at the same temperature for 2 hours.
-
The reaction mixture is then extracted with methylene chloride.
-
The organic extract is washed with a 10% aqueous sodium chloride solution.
-
The organic layer is concentrated to provide this compound.
Synthesis Workflow: this compound
Caption: Synthesis of this compound from Trioctyltin chloride and sodium azide.
Sodium Azide: A Broader Perspective
Sodium azide is a versatile and widely used reagent in both laboratory and industrial settings.[4][6] Its applications in drug development extend beyond being a precursor to organotin azides. It is used to introduce the azide functional group, which can then be converted to an amine.[4] Sodium azide also finds use as a preservative in biochemical solutions due to its bacteriostatic properties.
However, the high acute toxicity of sodium azide by all routes of exposure is a major drawback.[8] It is a potent inhibitor of cytochrome c oxidase, a critical enzyme in cellular respiration.[3] Furthermore, sodium azide reacts with heavy metals to form highly shock-sensitive and explosive metal azides.[7][8] It also reacts with acids to liberate the highly toxic and explosive hydrazoic acid gas.[7] These hazardous properties necessitate stringent safety protocols when handling sodium azide.
Conclusion
In the specific context of synthesizing tetrazole-containing compounds for drug development, This compound presents clear advantages over sodium azide and other more toxic organotin azides . Its lower toxicity, reduced odor, and the higher liposolubility of its byproducts lead to a safer and more efficient synthetic process.
However, the choice of reagent is highly dependent on the specific application. Sodium azide remains an important and versatile tool in a chemist's arsenal , particularly for introducing the azide functionality in various synthetic transformations and for its utility as a preservative.
Researchers and drug development professionals must weigh the synthetic advantages of this compound against the inherent hazards and broader applicability of sodium azide. A thorough risk assessment and adherence to strict safety protocols are paramount when working with either of these potent chemical reagents.
References
- 1. US5484955A - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]
- 2. EP0578125B1 - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]
- 3. Sodium azide poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium azide - Wikipedia [en.wikipedia.org]
- 5. Tributyltin azide - Wikipedia [en.wikipedia.org]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. geneseo.edu [geneseo.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. nj.gov [nj.gov]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Navigating the Analytical Maze: A Comparative Guide to Trioctyltin Azide Quantification
The quantification of Trioctyltin azide presents a unique analytical challenge due to its complex chemical nature. The selection of an appropriate analytical technique is paramount for achieving accurate and reliable results. This guide focuses on two of the most powerful and widely used analytical techniques in this domain: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Performance Comparison of Analytical Techniques
The choice between GC-MS and LC-MS for the analysis of tri-substituted organotins, and by extension this compound, depends on various factors including the sample matrix, required sensitivity, and the physicochemical properties of the analyte. The following tables summarize the typical performance characteristics of these two techniques based on data reported for analogous organotin compounds.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Tri-substituted Organotins
| Parameter | Typical Value | Comments |
| Linearity (r²) | ≥ 0.995[1] | Excellent linearity is achievable over a defined concentration range. |
| Limit of Detection (LOD) | 0.44 - 3.28 µg/kg[2] | LODs can vary depending on the specific compound, matrix, and instrument sensitivity. |
| Limit of Quantification (LOQ) | 1.46 - 10.94 µg/kg[2] | LOQs are typically 3-5 times the LOD. |
| Accuracy (Recovery) | 70 - 120%[1][3] | Good recovery rates are often achieved after optimizing extraction and derivatization steps. |
| Precision (RSD) | < 15%[3] | Relative Standard Deviation (RSD) is a measure of the method's repeatability. |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Performance Data for Tri-substituted Organotins
| Parameter | Typical Value | Comments |
| Linearity (r²) | > 0.99 | High linearity is consistently reported for LC-MS methods. |
| Limit of Detection (LOD) | 0.02 - 1.8 µg/L[3][4] | LC-MS often offers lower detection limits compared to GC-MS for certain compounds. |
| Limit of Quantification (LOQ) | 0.1 - 5.0 µg/L | The LOQ is dependent on the instrument's sensitivity and the ionization efficiency of the analyte. |
| Accuracy (Recovery) | 62 - 119.6%[3][4] | Recovery can be influenced by the sample matrix and extraction efficiency. |
| Precision (RSD) | < 15%[3] | Good precision is a hallmark of well-developed LC-MS methods. |
Experimental Protocols: A General Overview
Detailed experimental protocols are crucial for the successful implementation of any analytical method. While specific protocols for this compound need to be developed and validated, the following sections outline the general methodologies for GC-MS and LC-MS analysis of tri-substituted organotins.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[5] For organotins like this compound, which are not inherently volatile, a derivatization step is typically required.[5][6]
1. Sample Preparation & Extraction:
-
Matrix Digestion (for solid samples): Acid digestion using a mixture of acids (e.g., nitric acid and hydrogen peroxide) is often employed to break down the sample matrix and release the organotin compounds.
-
Liquid-Liquid Extraction (LLE): The analyte is extracted from the aqueous phase into an immiscible organic solvent (e.g., hexane, toluene).[7] The addition of a complexing agent like tropolone can enhance extraction efficiency.
-
Solid-Phase Extraction (SPE): An alternative to LLE, SPE uses a solid sorbent to isolate the analyte from the sample matrix.[8]
2. Derivatization:
-
Grignard Reaction: Alkylation or phenylation using Grignard reagents (e.g., pentylmagnesium bromide) converts the polar organotin halides into more volatile tetra-substituted derivatives.[9]
-
Ethylation with Sodium Tetraethylborate (NaBEt₄): This is a common and effective method for derivatizing organotins.[6][7]
3. GC-MS Analysis:
-
Injection: A small volume of the derivatized extract is injected into the GC.
-
Separation: The separation of different organotin compounds is achieved on a capillary column (e.g., DB-5ms).
-
Detection: The mass spectrometer detects the characteristic mass fragments of the derivatized this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly advantageous for the analysis of polar, non-volatile, and thermally labile compounds, potentially eliminating the need for derivatization.[10][11]
1. Sample Preparation & Extraction:
-
The extraction methods are similar to those used for GC-MS (LLE and SPE). The choice of extraction solvent is critical and should be compatible with the LC mobile phase. Acetonitrile is a commonly used solvent.[10]
2. LC-MS Analysis:
-
Chromatographic Separation: A reversed-phase C18 column is typically used to separate the organotin compounds. The mobile phase usually consists of a mixture of water, methanol, or acetonitrile with additives like formic acid or ammonium formate to improve ionization.[10]
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for organotin compounds.[10]
-
Detection: The mass spectrometer, often a triple quadrupole or time-of-flight (TOF) analyzer, provides high selectivity and sensitivity for the detection of this compound.
Visualizing the Workflow
To better illustrate the logical flow of the analytical method validation process, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Typical experimental workflow for GC-MS analysis.
Caption: Typical experimental workflow for LC-MS analysis.
References
- 1. agilent.com [agilent.com]
- 2. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pjoes.com [pjoes.com]
- 9. Comparison of two analytical methods for the determination of organotin compounds in marine organisms [comptes-rendus.academie-sciences.fr]
- 10. sciex.com [sciex.com]
- 11. Organotin compounds [sciex.com]
Efficacy of Trioctyltin Azide as a Tetrazolating Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trioctyltin azide with other common tetrazolating agents. The information presented is intended to assist researchers in selecting the most appropriate reagent for their specific synthetic needs, considering factors such as efficacy, safety, substrate scope, and reaction conditions.
Introduction
The tetrazole moiety is a key structural component in numerous pharmaceuticals and functional materials due to its unique physicochemical properties, often serving as a bioisostere for carboxylic acids. The [3+2] cycloaddition of an azide source with a nitrile is the most common method for synthesizing 5-substituted-1H-tetrazoles. Various reagents and catalysts have been developed for this transformation, each with its own set of advantages and disadvantages. This guide focuses on the efficacy of this compound and provides a comparative analysis with other prevalent tetrazolating agents, including tributyltin azide, trimethylsilyl azide, and sodium azide in conjunction with Lewis acids.
Data Presentation: Comparison of Tetrazolating Agents
The following tables summarize quantitative data for the synthesis of 5-substituted-1H-tetrazoles using this compound and its alternatives.
Table 1: Organotin Azides
| Entry | Nitrile Substrate | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| 1 | 2-(4-methylphenyl)benzonitrile | This compound | Toluene, 125°C | 8.5 | 87 | [1] |
| 2 | Methyl 1-(2'-cyanobiphenyl-4-yl)methyl-2-ethoxybenzimidazole-7-carboxylate | This compound | Toluene, 125°C | 31 | 100 | [1] |
| 3 | 2-Butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]-5-(hydroxymethyl)imidazole | This compound | Toluene, DMF, 115°C | 24 | 94.7 | [2] |
| 4 | Cyanostilbenes | Tributyltin azide | - | - | - | [3] |
Table 2: Other Tetrazolating Agents
| Entry | Nitrile Substrate | Reagent/Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile | NaN3, NH4Cl, DMF | 125°C | - | - | [4] |
| 2 | Various aromatic and aliphatic nitriles | NaN3, Zn salts, H2O | Reflux | - | High | [5] |
| 3 | Various nitriles | Trimethylsilyl azide, CuI | DMF/MeOH | - | Good to High | |
| 4 | Benzonitrile | NaN3, Triethylamine hydrochloride | Benzonitrile (solvent) | - | up to 91 | |
| 5 | Aromatic nitriles | NaN3, Co-Ni/Fe3O4@MMSHS | - | 0.13-0.73 | up to 98 | [6] |
Table 3: Safety and Physical Properties
| Compound | Acute Oral LD50 (rats) | Decomposition Temp. (°C) | Physical State/Odor | Reference |
| This compound | 500-1000 mg/kg (male), 250-500 mg/kg (female) | 303 | - | [2] |
| Tributyltin azide | 400 mg/kg (male), 200-400 mg/kg (female) | 295 | Colorless to light yellow liquid or white solid with a powerful, penetrating odor. | [2] |
| Trioctyltin chloride | ≥ 4000 mg/kg | - | - | [1] |
| Tributyltin chloride | 129 mg/kg | - | Powerful odor, causes rashes. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of 5-[2-(4'-methylbiphenyl)]-1H-tetrazole using this compound
Materials:
-
2-(4-methylphenyl)benzonitrile
-
This compound
-
Toluene
-
Ethanol
-
Sodium nitrite
-
Hydrochloric acid
-
Ethyl acetate
-
n-Hexane
Procedure:
-
A mixture of 4.85 g of 2-(4-methylphenyl)benzonitrile, 37.46 g of this compound, and 24 ml of toluene is stirred at 125°C for 8.5 hours.
-
After cooling, the reaction mixture is concentrated.
-
To the residue, 43 ml of ethanol and an aqueous solution of sodium nitrite (5.4 g in 21 ml of water) are added.
-
The mixture is adjusted to pH 3 with hydrochloric acid.
-
Then, 10 ml of ethyl acetate and 30 ml of n-hexane are added, and the mixture is adjusted to pH 1 with concentrated hydrochloric acid.
-
The resulting crystals are separated and washed with 25 ml of an ethyl acetate/n-hexane mixture (1:1).
-
Upon drying, 5.14 g of 5-[2-(4'-methylbiphenyl)]-1H-tetrazole is obtained (Yield 87%).[1]
Protocol 2: Synthesis of 5-Substituted-1H-tetrazoles using Sodium Azide and Zinc Chloride
Materials:
-
Nitrile substrate
-
Sodium azide
-
Zinc chloride
-
Water
Procedure:
-
A mixture of the nitrile (10 mmol), sodium azide (1.2 g, 18.5 mmol), and zinc chloride (1.0 g, 7.4 mmol) in water (20 mL) is refluxed.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and acidified to pH 1 with concentrated hydrochloric acid.
-
The precipitated product is filtered, washed with water, and dried.[5][7]
Protocol 3: Synthesis of Tributyltin Azide
Materials:
-
Tributyltin chloride
-
Sodium azide
-
Dichloromethane
-
Water
-
Sodium chloride
-
Sodium sulfate
Procedure:
-
A cooled solution of sodium azide (4.10 g, 63.0 mmol) in water (13 ml) at 8°C is prepared.
-
Tributyltin chloride (17.1 ml) is added dropwise to the stirred solution.
-
After 2 hours of stirring at 8°C, dichloromethane (38 ml) is added, and the mixture is stirred for another 5 minutes.
-
The phases are separated, and the aqueous phase is washed with dichloromethane (13 ml).
-
The combined organic phases are washed with 10% NaCl (13 ml) and distilled water (13 ml).
-
The organic phase is dried with sodium sulfate (6.34 g), and the solvent is removed under reduced pressure to give tributyltin azide as an oily product (19.2 g, 91.8% yield).[8]
Mandatory Visualization
Reaction Pathway for Tetrazole Synthesis
Caption: General reaction pathways for tetrazole synthesis.
Experimental Workflow for this compound Method
Caption: Experimental workflow for tetrazole synthesis.
Comparative Analysis
This compound:
-
Efficacy: Demonstrates high to excellent yields in the synthesis of various tetrazole derivatives, including sterically hindered and complex molecules.[1][2]
-
Safety: Significantly less toxic than its lower alkyltin counterparts like tributyltin azide, with a higher LD50 value.[2] Its higher boiling point and lower vapor pressure also contribute to safer handling. The starting material, trioctyltin chloride, also has a much lower toxicity compared to tributyltin chloride.[1] this compound is also reported to be less explosive than lower alkyltin azides, with a higher decomposition temperature.
-
Handling: Easier to handle due to its lower vapor pressure and less offensive odor compared to tributyltin azide.[1]
-
Workup: The workup procedure involves the decomposition of excess azide and hydrolysis of the organotin-tetrazole intermediate.
Tributyltin Azide:
-
Efficacy: An effective tetrazolating agent, but its use is often limited by safety concerns.
-
Safety: Highly toxic and has a strong, persistent, and unpleasant odor.[2] Both tributyltin azide and its precursor, tributyltin chloride, are toxic and can be absorbed through the skin.
-
Handling: Difficult to handle on an industrial scale due to its high vapor pressure, strong odor, and toxicity.[1]
Trimethylsilyl Azide (TMSA):
-
Efficacy: A versatile reagent that can be used with various catalysts (e.g., CuI, ZnCl2) to achieve good to high yields of tetrazoles.
-
Safety: Generally considered a safer alternative to hydrazoic acid. However, it can release toxic and explosive hydrazoic acid upon contact with protic solvents or acids.
-
Handling: Requires careful handling to avoid hydrolysis.
Sodium Azide with Lewis/Brønsted Acids:
-
Efficacy: A widely used, cost-effective method that provides good to excellent yields for a broad range of substrates.[5] The use of catalysts like zinc salts can significantly enhance the reaction rate.
-
Safety: The primary hazard is the in situ generation of highly toxic and explosive hydrazoic acid (HN3), especially under acidic conditions.[9] Reactions must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Handling: Sodium azide is a stable solid, but care must be taken to avoid contact with acids and heavy metals, which can form explosive azides.
Conclusion
This compound emerges as a highly effective and safer alternative to lower alkyltin azides, particularly tributyltin azide, for the synthesis of tetrazoles. Its lower toxicity, higher thermal stability, and reduced odor make it a more attractive option for both laboratory and potential industrial-scale applications. While other methods, such as those employing trimethylsilyl azide or sodium azide with Lewis acid catalysts, are also highly effective and widely used, the choice of reagent will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, scalability, and the safety infrastructure available. For researchers prioritizing a balance of high efficacy and improved safety profile in an organotin-mediated tetrazole synthesis, this compound presents a compelling choice.
References
- 1. EP0578125B1 - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]
- 2. US5484955A - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2012148148A2 - Novel zinc azide complex and a process for preparing tetrazole derivatives using the same - Google Patents [patents.google.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tributyltin azide synthesis - chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Spectroscopic Analysis of Trioctyltin Azide and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of trioctyltin azide and its key precursors: trioctyltin chloride, trioctyltin hydride, and sodium azide. The information presented is intended to aid researchers in the identification, characterization, and quality control of these compounds. While direct experimental data for the trioctyltin compounds is limited in publicly available literature, this guide compiles the available information and supplements it with data from closely related analogues to provide a comprehensive overview.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its precursors. Data for trioctyltin chloride and trioctyltin hydride are supplemented with values from their tributyl analogues, which are expected to have very similar spectroscopic properties, particularly for the nuclei closest to the tin atom.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~2080 (strong, sharp), 2924, 2856, 1466 | N₃ asymmetric stretch , C-H stretch, C-H bend |
| Trioctyltin Chloride | 2920-2960, 2850-2870, ~510 | C-H stretch, Sn-C stretch |
| Trioctyltin Hydride | ~1800-1850 (strong, sharp), 2920-2960, 2850-2870 | Sn-H stretch , C-H stretch |
| Sodium Azide | ~2040 (strong, sharp) | N₃ asymmetric stretch |
Table 2: ¹H NMR Spectroscopy Data (Approximate Chemical Shifts, δ ppm)
| Compound | -CH₂-Sn (α) | -CH₂- (β) | -(CH₂)₅- | -CH₃ (ω) | Other |
| This compound | 1.0 - 1.2 | 1.5 - 1.7 | 1.2 - 1.4 | 0.8 - 0.9 | |
| Trioctyltin Chloride | 1.1 - 1.3 | 1.6 - 1.8 | 1.2 - 1.4 | 0.8 - 0.9 | |
| Trioctyltin Hydride | 0.9 - 1.1 | 1.4 - 1.6 | 1.2 - 1.4 | 0.8 - 0.9 | ~4.8 (Sn-H) |
| Sodium Azide | - | - | - | - | N/A |
Table 3: ¹³C NMR Spectroscopy Data (Approximate Chemical Shifts, δ ppm)
| Compound | -CH₂-Sn (α) | -CH₂- (β) | -(CH₂)₅- | -CH₃ (ω) |
| This compound | ~10-12 | ~28-30 | ~22-32 | ~14 |
| Trioctyltin Chloride | ~12-15 | ~27-29 | ~22-32 | ~14 |
| Trioctyltin Hydride | ~8-10 | ~29-31 | ~22-32 | ~14 |
| Sodium Azide | - | - | - | - |
Table 4: ¹¹⁹Sn NMR Spectroscopy Data (Approximate Chemical Shifts, δ ppm, relative to (CH₃)₄Sn)
| Compound | Approximate Chemical Shift (δ ppm) | Notes |
| This compound | +50 to +80 | The chemical shift is sensitive to solvent and concentration. |
| Trioctyltin Chloride | +140 to +160 | Generally observed as a sharp singlet. |
| Trioctyltin Hydride | -80 to -100 | Often appears as a doublet due to coupling with the directly attached proton (¹J(¹¹⁹Sn-¹H) ≈ 1750-1950 Hz). |
| Sodium Azide | - | N/A |
Table 5: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Key Fragments (m/z) and Interpretation |
| This compound | ESI, EI | [M-N₂]⁺, [M-N₃]⁺ (loss of the azide group), successive loss of octyl chains. The isotopic pattern of tin is a key identifier. |
| Trioctyltin Chloride | ESI, EI | [M-Cl]⁺, successive loss of octyl chains. The presence of chlorine and tin isotopic patterns are characteristic. |
| Trioctyltin Hydride | EI | [M-H]⁺, successive loss of octyl chains. |
| Sodium Azide | ESI | [Na]⁺, [N₃]⁻ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
This compound, Chloride, and Hydride: A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Sodium Azide: A small amount of the solid is finely ground with dry KBr powder and pressed into a thin, transparent pellet.
-
-
Data Acquisition:
-
Spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the clean salt plates or a pure KBr pellet is collected.
-
The sample is then scanned, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The positions and relative intensities of the absorption bands are determined.
-
Characteristic peaks are assigned to specific functional groups (e.g., N₃, Sn-H, C-H).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 10-20 mg of the organotin compound or 5-10 mg of sodium azide is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
-
Data Acquisition:
-
Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard acquisition parameters are used.
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets.
-
¹¹⁹Sn NMR: A broadband probe tuned to the ¹¹⁹Sn frequency is used. A wider spectral width is often necessary due to the large chemical shift range of tin.
-
-
Data Analysis:
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.
-
Integration of ¹H NMR signals provides the relative number of protons.
-
Coupling constants (J) between different nuclei (e.g., ¹¹⁹Sn-¹H, ¹¹⁹Sn-¹³C) are measured in Hertz (Hz).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Electron Ionization (EI): The sample is introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography (for volatile compounds).
-
Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10-100 µM) and infused into the ESI source.
-
-
Data Acquisition:
-
The mass-to-charge ratio (m/z) of the ions is measured.
-
High-resolution mass spectrometry can be used to determine the exact mass and elemental composition of the ions.
-
-
Data Analysis:
-
The molecular ion peak (M⁺ or [M+H]⁺) is identified.
-
The fragmentation pattern is analyzed to deduce the structure of the molecule. The characteristic isotopic distribution of tin (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) is a key diagnostic feature in the mass spectra of organotin compounds.
-
Synthesis Workflow
The synthesis of this compound from its precursors is a straightforward process. The following diagram illustrates the typical reaction pathway.
Caption: Synthesis of this compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound and its precursors. For definitive identification and characterization, it is always recommended to acquire experimental data on the specific samples of interest and compare them with authenticated reference standards.
A Comparative Guide to Organotin Azides in Tetrazole Formation: A Yield-Based Analysis
For researchers, scientists, and drug development professionals, the synthesis of tetrazoles is a critical step in the creation of numerous pharmaceutical compounds. The [3+2] cycloaddition of an organotin azide with a nitrile is a widely employed and effective method for forming the tetrazole ring. This guide provides an objective comparison of the performance of different organotin azides in this reaction, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic needs.
Performance Comparison of Organotin Azides
The yield of 5-substituted tetrazoles is a key metric in evaluating the efficiency of different organotin azides. While tributyltin azide is the most extensively studied and utilized reagent in this class, other organotin azides, such as triphenyltin azide and trioctyltin azide, also serve as effective reagents. The following table summarizes the reported yields for the synthesis of various 5-substituted tetrazoles using these organotin azides. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature; therefore, the data presented here is compiled from various sources and reaction conditions may vary.
| Organotin Azide | Nitrile Substrate | Product | Yield (%) | Reference |
| Tributyltin Azide | Benzonitrile | 5-Phenyl-1H-tetrazole | 95% | [1] |
| 4-Methoxybenzonitrile | 5-(4-Methoxyphenyl)-1H-tetrazole | 92% | [1] | |
| 4-Chlorobenzonitrile | 5-(4-Chlorophenyl)-1H-tetrazole | 94% | [1] | |
| Valeronitrile | 5-Butyl-1H-tetrazole | 85% | [1] | |
| Triphenyltin Azide | Benzonitrile | 5-Phenyl-1H-tetrazole | ~80-90% (qualitative) | General knowledge from synthetic chemistry literature |
| This compound | Not specified | 5-Substituted tetrazoles | Substantially the same or higher than tributyltin azide | Patent literature suggests comparable or higher yields |
Note: The yields for triphenyltin azide and this compound are less frequently reported in direct comparison to tributyltin azide for a wide range of substrates. The information for this compound is primarily from patent literature, which suggests its efficacy without providing extensive tabulated data.
Experimental Protocols
The following is a generalized, representative experimental protocol for the synthesis of a 5-substituted tetrazole using an organotin azide. This protocol is a composite of procedures described in the scientific literature and should be adapted and optimized for specific substrates and scales.
In situ generation of Tributyltin Azide and subsequent Tetrazole Formation:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the nitrile (1.0 eq.), sodium azide (1.5 eq.), and tributyltin chloride (1.1 eq.).
-
Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) is added to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M).
-
Reaction Conditions: The reaction mixture is heated to a temperature between 100-130 °C under a nitrogen atmosphere. The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the nitrile.
-
Work-up and Isolation:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then acidified with an aqueous solution of hydrochloric acid (e.g., 2 M HCl) to protonate the tetrazole and precipitate the product.
-
The resulting solid is collected by vacuum filtration and washed with water to remove inorganic salts.
-
To remove the organotin byproducts, the crude product can be triturated with a non-polar solvent like hexane or purified by column chromatography on silica gel.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a 5-substituted tetrazole using an organotin azide.
References
Environmental impact assessment of Trioctyltin azide compared to other organotins
A Comparative Guide to the Environmental Impact of Trioctyltin Azide and Other Organotins
For researchers, scientists, and drug development professionals, understanding the environmental footprint of chemical compounds is a critical aspect of responsible research and development. This guide provides a comparative environmental impact assessment of this compound and other organotin compounds, focusing on key environmental and toxicological parameters. Due to the limited availability of specific environmental data for this compound, data for Trioctyltin chloride and Dioctyltin compounds are used as surrogates to provide a broader understanding of tri- and di-octyltin compounds.
Executive Summary
Organotin compounds, a class of organometallic chemicals, have been widely used in various industrial applications, including as PVC stabilizers, catalysts, and biocides in antifouling paints.[1][2] However, their use has raised significant environmental concerns due to their toxicity and persistence.[1][2] This guide focuses on comparing this compound with other well-studied organotins like Tributyltin (TBT), Triphenyltin (TPT), Dibutyltin (DBT), and Dioctyltin (DOT) compounds. While TBT and TPT are known for their high toxicity to aquatic life, information on longer-chain organotins like trioctyltin compounds is less abundant.[3] This guide aims to consolidate the available data to facilitate a comparative assessment.
Comparative Environmental Impact Data
The following tables summarize the available quantitative data for the environmental impact of selected organotin compounds. It is important to note the significant data gaps for this compound.
Table 1: Acute Ecotoxicity Data for Selected Organotin Compounds
| Compound | Organism | Endpoint (Duration) | Value | Reference |
| Trioctyltin chloride | - | - | GHS: Hazardous to the aquatic environment, long-term hazard[4] | [4] |
| Dioctyltin compounds | Danio rerio (zebrafish) | LC50 (96 h) | 86 µg/L | [5] |
| Daphnia magna | EC50 (48 h) | 78 µg/L | [5] | |
| Desmodesmus subspicatus (green algae) | EC50 (72 h) | >1.1 µg/L | [5] | |
| Tributyltin chloride (TBT-Cl) | Danio rerio (zebrafish) | LC50 (96 h) | 7.9 µg/L | [6] |
| Daphnia magna | EC50 (48 h) | 9.8 µg/L | [6] | |
| Lamellidens marginalis (bivalve) | LC50 (96 h) | 0.98 ppm (980 µg/L) | [7] | |
| Triphenyltin chloride (TPT-Cl) | Sparus aurata (gilthead seabream) embryos | LC50 (24 h) | 34.2 µg/L | [8] |
| Dibutyltin dichloride (DBT-Cl) | Daphnia magna | LC50 (48 h) | 30 µg/L | [9] |
Table 2: Bioaccumulation and Degradation Data for Selected Organotin Compounds
| Compound | Parameter | Value | Conditions | Reference |
| Trioctyltin compounds | Bioaccumulation | Data not available | - | - |
| Degradation Half-life | Data not available | - | - | |
| Dioctyltin compounds | Bioaccumulation | Considered to be nonexistent or low | - | [5] |
| Degradation Half-life | 152 days | Soil | [10] | |
| Tributyltin (TBT) | Bioaccumulation Factor (BCF) | up to 46,000 (freshwater fish) | - | [11] |
| Degradation Half-life | 6-127 days (water) | Varies with conditions | [12] | |
| Degradation Half-life | Several years (sediment) | - | [12] | |
| Triphenyltin (TPT) | Bioaccumulation Factor (BCF) | 11,400 (algae) | 7-day exposure | [11] |
| Degradation Half-life | ~60 days (aqueous media) | - | [13] |
Table 3: Mammalian Toxicity Data for Selected Organotin Compounds
| Compound | Organism | Endpoint | Value | Reference |
| This compound | Rat (oral) | LD50 | 500-1000 mg/kg (male), 250-500 mg/kg (female) | US Patent EP0578125B1 |
| Trioctyltin chloride | Rat (oral) | LD50 | >4000 mg/kg | [14] |
| Tributyltin azide | Rat (oral) | LD50 | 400 mg/kg (male), 200-400 mg/kg (female) | US Patent EP0578125B1 |
| Tributyltin chloride | Rat (oral) | LD50 | 122-349 mg/kg | [14] |
| Dibutyltin oxide | Rat (oral) | LD50 | 487-520 mg/kg | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).
Acute Aquatic Toxicity Testing (OECD 203)
The acute toxicity to fish is determined according to the OECD Guideline for Testing of Chemicals, No. 203.[1][15][16][17][18]
-
Test Organism: A recommended fish species, such as Zebrafish (Danio rerio), is used.
-
Exposure: Fish are exposed to the test substance in a geometric series of at least five concentrations for a period of 96 hours. A control group is maintained in water without the test substance.
-
Conditions: The test is conducted under controlled conditions of temperature, light (12-16 hour photoperiod), and water quality.[15]
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the LC50 (Lethal Concentration 50%), which is the concentration of the substance that is lethal to 50% of the test organisms within the 96-hour exposure period.
Bioaccumulation in Fish (OECD 305)
The potential for a substance to bioaccumulate in fish is assessed using the OECD Guideline for Testing of Chemicals, No. 305.[19][20][21][22]
-
Test Organism: A suitable fish species, such as Zebrafish (Danio rerio), is selected.
-
Exposure Phases: The test consists of two phases:
-
Uptake Phase: Fish are exposed to the test substance at a constant concentration in the water for a period of up to 28 days.
-
Depuration Phase: After the uptake phase, the fish are transferred to a clean, substance-free environment for a period of up to 28 days.
-
-
Sampling: Fish and water samples are collected at regular intervals during both phases to measure the concentration of the test substance.
-
Endpoint: The primary endpoint is the Bioconcentration Factor (BCF), which is the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state. The uptake and depuration rate constants are also determined.
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)
The degradation of a substance in aquatic sediment is evaluated following the OECD Guideline for Testing of Chemicals, No. 308.[2][4][23][24][25]
-
Test System: The test is conducted in laboratory systems containing natural sediment and the overlying water. Both aerobic (with an oxygenated water column) and anaerobic systems are used.
-
Application: The test substance, often radiolabelled to facilitate tracking, is applied to the water phase.
-
Incubation: The systems are incubated in the dark at a constant temperature for a period typically not exceeding 100 days.
-
Sampling and Analysis: At various time points, samples of water and sediment are taken and analyzed for the parent compound and its transformation products.
-
Endpoint: The rate of degradation of the test substance is determined, and its half-life (DT50) in the total system, water, and sediment is calculated. The formation and decline of major transformation products are also quantified.
Signaling Pathways and Mechanisms of Toxicity
Organotin compounds are known to exert their toxic effects through various mechanisms, often involving the disruption of endocrine signaling pathways.
Tributyltin (TBT) and Triphenyltin (TPT) have been shown to act as potent agonists for nuclear receptors, particularly the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
The binding of these organotin compounds to RXR and PPARγ can lead to the formation of a heterodimer that then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the expression of genes involved in various physiological processes, including adipogenesis (fat cell formation) and hormone metabolism. This disruption of normal nuclear receptor signaling is a key mechanism behind the endocrine-disrupting effects of these organotin compounds.
Experimental Workflow for Environmental Impact Assessment
The assessment of the environmental impact of a chemical compound like this compound involves a multi-step process.
Conclusion
The available data indicate that organotin compounds exhibit a wide range of environmental toxicities. While TBT and TPT are well-documented as highly toxic to aquatic organisms, the data for Trioctyltin compounds is sparse. The limited information on Trioctyltin chloride suggests it is also hazardous to the aquatic environment, albeit with lower acute mammalian toxicity compared to its tributyltin counterparts. The significant lack of specific environmental fate and ecotoxicity data for this compound underscores the need for further research to fully characterize its environmental risk profile. Researchers and drug development professionals should exercise caution and consider the potential for environmental impact when working with this and other organotin compounds, and prioritize the use of less hazardous alternatives where possible.
References
- 1. oecd.org [oecd.org]
- 2. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]
- 5. env.go.jp [env.go.jp]
- 6. chemicalbook.com [chemicalbook.com]
- 7. allresearchjournal.com [allresearchjournal.com]
- 8. Acute toxicity effects of tributyltin chloride and triphenyltin chloride on gilthead seabream, Sparus aurata L., embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. canada.ca [canada.ca]
- 10. inchem.org [inchem.org]
- 11. Follow-up to ecological risk assessment of organotin substances on domestic substances list: chapter 3 - Canada.ca [canada.ca]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. oecd.org [oecd.org]
- 17. eurofins.com.au [eurofins.com.au]
- 18. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 19. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 20. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. fera.co.uk [fera.co.uk]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of Trioctyltin Azide
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the proper disposal of trioctyltin azide, a highly hazardous organometallic compound. Adherence to these procedures is essential to mitigate risks of explosion, toxicity, and environmental contamination. This guide is intended for researchers, scientists, and drug development professionals who handle such materials.
I. Understanding the Hazards
This compound presents a dual chemical threat. The organotin component is toxic and environmentally persistent. The azide group is highly reactive and can form dangerously explosive compounds, particularly with heavy metals. Improper disposal, such as pouring down the drain, can lead to the formation of explosive metal azides in plumbing systems[1][2]. Therefore, a multi-step chemical neutralization and disposal process is mandatory.
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: A properly fitted respirator may be necessary depending on the scale of the procedure and ventilation conditions.
All procedures must be conducted within a certified chemical fume hood.
III. Two-Stage Disposal Protocol
The disposal of this compound is a two-stage process:
-
Stage 1: Neutralization of the Azide Moiety. This step chemically converts the hazardous azide group into inert nitrogen gas.
-
Stage 2: Precipitation and Collection of the Organotin Waste. The remaining organotin compound is then precipitated and collected for disposal as hazardous waste.
Stage 1: Azide Neutralization Protocol
This procedure utilizes sodium nitrite and a mineral acid to safely decompose the azide group.
Experimental Protocol:
-
Dilution: In a three-necked flask equipped with a stirrer and a dropping funnel, dilute the this compound waste with a compatible solvent (e.g., toluene) to a concentration not exceeding 5% azide by weight. All operations must be performed in a chemical fume hood due to the evolution of nitric oxide gas[1].
-
Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use a 40% excess of sodium nitrite relative to the amount of azide present (1.5 g of sodium nitrite per gram of azide)[1][3].
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the reaction mixture is acidic to litmus paper. Crucially, the acid must be added after the sodium nitrite to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃) [1].
-
Completion and Verification: Continue stirring until the evolution of nitrogen oxides ceases. To confirm the complete destruction of the azide, test the acidic solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the decomposition is complete[1].
| Parameter | Value | Citation(s) |
| Max. Azide Concentration | ≤ 5% aqueous solution | [1][4] |
| Sodium Nitrite Solution | 20% aqueous solution | [1][4] |
| Sodium Nitrite Amount | 1.5 g per 1 g of sodium azide (approx. 40% excess) | [1][3] |
| Acid Solution | 20% aqueous solution of sulfuric acid | [1] |
| Endpoint Verification | Acidic to litmus paper; positive test with starch-iodide paper for excess nitrite | [1] |
Table 1: Quantitative Parameters for Azide Neutralization
Stage 2: Organotin Waste Management
Following the neutralization of the azide, the remaining trioctyltin species must be handled as hazardous organotin waste.
Experimental Protocol:
-
Precipitation: The acidic aqueous phase from Stage 1, containing the organotin species, should be made basic by the slow addition of a sodium hydroxide solution. This will precipitate the less soluble trioctyltin hydroxide/oxide.
-
Collection: Allow the precipitate to settle. Carefully decant the supernatant liquid, which can be disposed of as aqueous waste after neutralization (pH 6-8), provided it meets local regulations. Collect the organotin precipitate.
-
Packaging and Labeling: Transfer the collected organotin precipitate into a designated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste: Organotin Compound"[5].
-
Final Disposal: The sealed container must be disposed of through an authorized hazardous waste disposal service in accordance with all local, state, and federal regulations[6]. Do not incinerate organotin compounds unless the facility is specifically equipped for it, as this can produce toxic fumes[7].
Logical Workflow for this compound Disposal
References
Safeguarding Your Research: A Guide to Handling Trioctyltin Azide
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Trioctyltin azide, a compound that, while less toxic than some of its analogs, still requires careful management.[1] By adhering to these procedural steps, you can mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The primary hazards stem from its nature as an organotin compound and an organic azide. Organotin compounds can be toxic and irritating to the skin and eyes, while organic azides are potentially explosive and should be handled with care.[2][3]
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Butyl rubber gloves offer excellent protection against a wide variety of chemicals. Always use gloves of at least 8 mil thickness and consider double-gloving for enhanced safety.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must conform to EN166 or NIOSH standards.[2] |
| Face Protection | Face shield | To be worn in conjunction with safety glasses or goggles, especially when there is a risk of splashing. |
| Body Protection | Chemical-resistant lab coat or apron | A lab coat made of a non-porous material is essential. For larger quantities or splash risks, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume hood | All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols. |
| Foot Protection | Closed-toe shoes | Shoes should be made of a non-porous material. |
Operational Plan: Step-by-Step Handling Procedure
A clear and methodical approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages of a typical laboratory procedure involving this compound.
Caption: A flowchart outlining the key procedural stages for the safe handling of this compound, from preparation to disposal.
Disposal Plan: Managing this compound Waste
Proper disposal of both the compound and any contaminated materials is a critical final step. Due to the dual hazards of organotin toxicity and azide reactivity, a multi-step disposal process is required.
Waste Segregation and Disposal Protocol
| Waste Stream | Handling and Disposal Procedure |
| Unreacted this compound | Unreacted or excess this compound should be quenched to neutralize the azide group before disposal. |
| Contaminated Solid Waste | Items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Liquid Waste | Solvents and aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams. |
| Quenched Azide Solution | After confirming the complete quenching of the azide, the resulting solution should be disposed of as organotin waste according to institutional and local regulations. |
Experimental Protocol: Quenching of Unreacted this compound
A crucial safety step is the quenching of any unreacted azide. This process converts the potentially explosive azide into a more stable compound.
Objective: To safely neutralize the azide functionality of this compound before disposal.
Materials:
-
Unreacted this compound solution
-
Sodium nitrite (NaNO₂)
-
Dilute sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Three-necked flask equipped with a stirrer and addition funnel
-
Ice bath
Procedure:
-
In a well-ventilated fume hood, place the three-necked flask containing the unreacted this compound solution in an ice bath to control the reaction temperature.
-
While stirring, slowly add an aqueous solution of sodium nitrite (approximately 1.5 g of sodium nitrite per gram of azide).
-
Through the addition funnel, slowly add dilute sulfuric acid. The addition should be dropwise to control the rate of reaction and gas evolution.
-
Continue adding acid until the solution is acidic, as confirmed by litmus paper.
-
After the gas evolution ceases, test for the presence of excess nitrous acid by dipping a piece of starch-iodide paper into the solution. A blue-black color indicates that the quenching is complete.[1][5]
-
The resulting solution now contains the organotin species without the azide hazard and should be disposed of as organotin waste.
By implementing these detailed safety and handling protocols, researchers can confidently work with this compound while maintaining the highest standards of laboratory safety. This proactive approach not only protects individuals but also ensures the integrity and success of vital research endeavors.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
